FPR2 agonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20F2N4O2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1-[(2S)-3-(4-cyanophenyl)-1-(5-fluoro-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C25H20F2N4O2/c26-19-5-8-21(9-6-19)29-25(33)30-22(13-16-1-3-17(15-28)4-2-16)24(32)31-12-11-18-14-20(27)7-10-23(18)31/h1-10,14,22H,11-13H2,(H2,29,30,33)/t22-/m0/s1 |
InChI Key |
KCNMTQVKKFREAN-QFIPXVFZSA-N |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)[C@H](CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FPR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a pivotal, albeit complex, role in the innate immune system and inflammatory processes.[1][2] Its ability to be activated by a structurally diverse array of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving cellular responses, makes it a compelling target for therapeutic intervention in a variety of diseases.[1][3][4] This technical guide provides a detailed exploration of the core mechanisms of action of FPR2 agonists, focusing on the intricate signaling pathways, the phenomenon of biased agonism, and the experimental methodologies used to characterize these interactions.
FPR2: A Dual-Natured Receptor in Immunity
FPR2 is predominantly expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells. It is unique in its capacity to bind to a wide range of ligands, from bacterially derived formylated peptides and mitochondrial peptides to endogenous pro-resolving lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1 (RvD1), as well as pro-inflammatory molecules like Serum Amyloid A (SAA). This promiscuity in ligand recognition is central to its dual role in orchestrating both the initiation and the resolution of inflammation.
The functional outcome of FPR2 activation is highly dependent on the specific agonist, the cellular context, and the potential for receptor dimerization. Agonists can be broadly categorized as either pro-inflammatory, promoting chemotaxis and the release of inflammatory mediators, or pro-resolving, stimulating the clearance of apoptotic cells and dampening inflammatory responses.
Core Signaling Pathways of FPR2 Agonists
Upon agonist binding, FPR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events that ultimately dictate the cellular response.
G-Protein-Dependent Signaling
The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple effector pathways:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of FPR2 activation and a key signal for various cellular functions, including chemotaxis and degranulation. DAG, in turn, activates Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR2 activation also stimulates the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: The activation of FPR2 leads to the phosphorylation and activation of several MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). The ERK pathway, in particular, is implicated in cell proliferation, protection against cell death, and the regulation of NADPH oxidase.
The following diagram illustrates the canonical G-protein-dependent signaling cascade initiated by an FPR2 agonist.
// Nodes Agonist [label="FPR2 Agonist", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; FPR2 [label="FPR2", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha [label="Gαi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺\nMobilization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK\n(ERK, p38, JNK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Chemotaxis, Phagocytosis,\nCytokine Release)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF", width=3];
// Edges Agonist -> FPR2 [color="#202124"]; FPR2 -> G_protein [label="Activation", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_protein -> G_alpha [color="#202124"]; G_protein -> G_beta_gamma [color="#202124"]; G_beta_gamma -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="Hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> ER [label="Binds to\nreceptor", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER -> Ca2 [label="Releases", fontsize=8, fontcolor="#5F6368", color="#202124"]; DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_beta_gamma -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PI3K -> Akt [color="#202124"]; FPR2 -> MAPK_pathway [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca2 -> Cellular_Response [color="#202124"]; PKC -> Cellular_Response [color="#202124"]; Akt -> Cellular_Response [color="#202124"]; MAPK_pathway -> Cellular_Response [color="#202124"]; }
Caption: Canonical FPR2 G-protein-dependent signaling pathway.β-Arrestin-Mediated Signaling and Receptor Regulation
Beyond G-protein coupling, β-arrestins play a critical role in modulating FPR2 signaling and function. Upon agonist-induced phosphorylation of the intracellular domains of FPR2 by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction has several key consequences:
-
Desensitization: β-arrestin binding sterically hinders the coupling of FPR2 to G-proteins, leading to a termination of G-protein-mediated signaling, a process known as desensitization.
-
Internalization: β-arrestins act as adaptor proteins, linking FPR2 to the endocytic machinery, primarily through clathrin-coated pits, which facilitates receptor internalization.
-
Signal Transduction: In addition to their role in receptor regulation, β-arrestins can also act as signal transducers, initiating G-protein-independent signaling pathways, a concept known as biased agonism.
The fate of the internalized receptor can vary depending on the specific agonist. Some agonists promote the recycling of the receptor back to the plasma membrane, allowing for resensitization, while others may target the receptor for lysosomal degradation, leading to long-term desensitization. This differential trafficking can have profound implications for the duration and nature of the cellular response.
The following diagram depicts the process of β-arrestin-mediated desensitization and internalization of FPR2.
// Nodes Agonist_FPR2 [label="Agonist-Bound\nFPR2 (Active)", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK [label="GRK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; P_FPR2 [label="Phosphorylated\nFPR2", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desensitization [label="Desensitization\n(G-protein uncoupling)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Internalization [label="Internalization\n(Clathrin-coated pit)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Endosome [label="Endosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Recycling [label="Recycling to\nPlasma Membrane", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Lysosomal\nDegradation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Agonist_FPR2 -> GRK [label="Recruits", fontsize=8, fontcolor="#5F6368", color="#202124"]; GRK -> P_FPR2 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; P_FPR2 -> Beta_Arrestin [label="Recruits", fontsize=8, fontcolor="#5F6368", color="#202124"]; Beta_Arrestin -> Desensitization [color="#202124"]; Beta_Arrestin -> Internalization [color="#202124"]; Internalization -> Endosome [color="#202124"]; Endosome -> Recycling [color="#202124"]; Endosome -> Degradation [color="#202124"]; }
Caption: β-arrestin-mediated regulation of FPR2.Quantitative Analysis of FPR2 Agonist Activity
The potency and efficacy of FPR2 agonists are critical parameters in drug development. These are typically quantified by measuring their half-maximal effective concentration (EC50) for agonistic activities and half-maximal inhibitory concentration (IC50) for antagonistic or desensitizing effects. The following tables summarize key quantitative data for selected FPR2 agonists.
Table 1: Agonist Potency (EC50) for FPR2 Activation
| Compound | Assay | Cell Type | EC50 | Reference |
| WKYMVm | Calcium Mobilization | HL-60-FPR2 | 5 nM | |
| (S)-11e | Calcium Mobilization | HL-60-FPR2 | 26 nM | |
| fMLF | Calcium Mobilization | HEK 293-FPR2 | ~5 µM | |
| Ac2-26 | Phagocytosis | Macrophages | Not Specified | |
| Lipoxin A4 | GTPγS Binding | RAW Macrophages | No ligand activity observed | |
| ACT-389949 | Calcium Mobilization | Human Neutrophils | Potent (comparable to WKYMVm) |
Table 2: Functional Antagonism/Desensitization (IC50) at FPR2
| Compound | Assay | Cell Type | IC50 | Reference |
| (S)-11f | Calcium Mobilization (vs. WKYMVm) | HL-60-FPR2 | Nanomolar range | |
| (R)-11l | Calcium Mobilization (vs. WKYMVm) | HL-60-FPR2 | Nanomolar range | |
| (S)-11l | Calcium Mobilization (vs. WKYMVm) | HL-60-FPR2 | Nanomolar range | |
| BB-V-115 | Calcium Mobilization | Not Specified | 940 nM |
Detailed Experimental Protocols
The characterization of FPR2 agonists relies on a suite of in vitro assays that probe different aspects of the receptor's function.
Calcium Mobilization Assay
This is a primary functional assay to assess the activation of Gq/i-coupled receptors like FPR2.
-
Principle: Agonist binding to FPR2 leads to a PLC-mediated release of intracellular calcium stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Cells endogenously expressing FPR2 (e.g., human neutrophils) or cell lines stably transfected with human FPR2 (e.g., HL-60 or HEK293 cells) are cultured to an appropriate density.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 or Fluo-4, which can enter the cell and become fluorescent upon binding to calcium.
-
Agonist Stimulation: The dye-loaded cells are placed in a fluorescence plate reader. The test compound (agonist) is added, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The peak fluorescence intensity is proportional to the amount of calcium released. Dose-response curves are generated by testing a range of agonist concentrations to determine the EC50 value.
-
The workflow for a typical calcium mobilization assay is depicted below.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Culture [label="Culture FPR2-\nexpressing cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye_Loading [label="Load cells with\ncalcium-sensitive dye", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Reader [label="Place cells in\nfluorescence plate reader", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Agonist [label="Add FPR2 agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Fluorescence [label="Measure fluorescence\nover time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze data and\ndetermine EC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Cell_Culture [color="#202124"]; Cell_Culture -> Dye_Loading [color="#202124"]; Dye_Loading -> Plate_Reader [color="#202124"]; Plate_Reader -> Add_Agonist [color="#202124"]; Add_Agonist -> Measure_Fluorescence [color="#202124"]; Measure_Fluorescence -> Data_Analysis [color="#202124"]; Data_Analysis -> End [color="#202124"]; }
Caption: Workflow for a calcium mobilization assay.ERK Phosphorylation Assay (Western Blotting)
This assay measures the activation of the MAPK/ERK signaling pathway downstream of FPR2.
-
Principle: Agonist-induced activation of FPR2 leads to the phosphorylation of ERK1/2. This phosphorylation can be detected using antibodies specific to the phosphorylated form of the protein.
-
Methodology:
-
Cell Stimulation: FPR2-expressing cells are treated with the agonist for a specific time course.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated ERK (p-ERK). A secondary antibody conjugated to an enzyme is then used for detection.
-
Signal Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager. The membrane is often stripped and re-probed with an antibody for total ERK as a loading control.
-
Chemotaxis Assay
This assay assesses the ability of an FPR2 agonist to induce directed cell migration.
-
Principle: A chemoattractant gradient is established in a multi-well chamber separated by a microporous membrane. The migration of cells through the pores towards the chemoattractant is quantified.
-
Methodology:
-
Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used.
-
Chemoattractant Gradient: The FPR2 agonist is placed in the lower chamber to create a chemoattractant gradient.
-
Cell Seeding: FPR2-expressing cells (e.g., neutrophils) are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is counted, often using a microscope or a plate reader after cell staining.
-
Conclusion
The mechanism of action of FPR2 agonists is multifaceted, involving a complex interplay of G-protein-dependent and β-arrestin-mediated signaling pathways. The ability of different agonists to selectively activate these pathways, a phenomenon known as biased agonism, presents a significant opportunity for the development of novel therapeutics that can fine-tune the immune response. A thorough understanding of the signaling cascades and the application of robust experimental methodologies are essential for the successful discovery and development of next-generation FPR2-targeted drugs for a wide range of inflammatory and immune-related disorders.
References
- 1. What are FPR2 stimulants and how do they work? [synapse.patsnap.com]
- 2. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FPR2 in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is an active and highly regulated process essential for restoring tissue homeostasis following injury or infection. Failure of resolution can lead to chronic inflammatory diseases. A key player in this process is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) expressed on various immune cells. FPR2 is a promiscuous receptor, binding to a diverse array of ligands that can initiate either pro-inflammatory or pro-resolving signaling pathways. This technical guide provides an in-depth overview of the role of FPR2 in the resolution of inflammation, focusing on its pro-resolving ligands, downstream signaling cascades, and key cellular functions. Detailed experimental protocols for studying FPR2 function are also provided to facilitate further research and drug development in this promising therapeutic area.
Introduction to FPR2 and Its Role in Inflammation
FPR2, also known as the lipoxin A4 receptor (ALX/FPR2), is a member of the formyl peptide receptor family.[1] While initially identified as a low-affinity receptor for bacterial-derived formyl peptides, it is now recognized as a crucial receptor for a variety of endogenous pro-resolving mediators.[1][2] FPR2 is expressed on a wide range of cells, including neutrophils, monocytes, macrophages, and dendritic cells, placing it at the heart of the inflammatory response.[3]
The unique characteristic of FPR2 is its ability to mediate dual and often opposing biological effects depending on the ligand it binds. While some ligands, such as serum amyloid A (SAA), can trigger pro-inflammatory responses through FPR2, a distinct class of endogenous ligands activates potent anti-inflammatory and pro-resolving pathways.[4] This "molecular switch" function makes FPR2 an attractive therapeutic target for promoting the resolution of inflammation in a variety of diseases.
Pro-Resolving Ligands of FPR2
Several endogenous lipid and protein mediators have been identified as pro-resolving agonists for FPR2. These ligands are typically generated during the inflammatory response and act to terminate the initial pro-inflammatory phase and initiate tissue repair.
Lipoxin A4 (LXA4)
Lipoxin A4 is an eicosanoid generated from arachidonic acid through the sequential action of lipoxygenases. It is considered a key "braking signal" in inflammation.
Resolvin D1 (RvD1)
Resolvin D1 is a member of the D-series resolvins, a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).
Annexin A1 (AnxA1)
Annexin A1 is a 37-kDa glucocorticoid-regulated protein that exerts potent anti-inflammatory effects. Its pro-resolving actions are often mediated by its N-terminal-derived peptide, Ac2-26.
Quantitative Data on FPR2 Ligand Interactions
The binding affinities and effective concentrations of pro-resolving ligands for FPR2 are critical parameters for understanding their biological activity and for the development of therapeutic analogs.
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Potency (EC50) | Reference |
| Lipoxin A4 (LXA4) | Human FPR2 | CHO cells | ~1.7 nM | - | |
| Resolvin D1 (RvD1) | Human ALX/FPR2 | - | High Affinity | 30 nM (Neutrophil migration) | |
| Annexin A1 (AnxA1) | Human FPR2/ALX | HEK293 cells | - | ~6 nM (Ca2+ mobilization) | |
| Ac2-26 (AnxA1 peptide) | Human FPR2/ALX | - | High Affinity | - |
FPR2 Signaling Pathways in Inflammation Resolution
Activation of FPR2 by its pro-resolving ligands initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote a return to homeostasis. The primary signaling mechanism involves the coupling of FPR2 to inhibitory G proteins (Gi/o).
Downstream Signaling Cascades
Upon ligand binding, FPR2 undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of several downstream effector molecules:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and is implicated in the anti-apoptotic effects of FPR2 activation in macrophages.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR2 signaling can modulate the activity of MAPKs, including ERK1/2 and p38. The specific MAPK pathway activated can be ligand and cell-type dependent, leading to diverse cellular responses.
-
Nuclear Factor-kappa B (NF-κB) Inhibition: A key anti-inflammatory effect of FPR2 activation is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Calcium Mobilization: FPR2 activation can lead to an increase in intracellular calcium concentration, which plays a role in various cellular processes, including chemotaxis.
Below are diagrams illustrating the key signaling pathways initiated by pro-resolving ligands of FPR2.
Caption: General FPR2 signaling pathway initiated by pro-resolving ligands.
Cellular Mechanisms of FPR2-Mediated Resolution
The activation of FPR2 by pro-resolving mediators orchestrates a series of cellular events that are critical for the termination of inflammation and the restoration of tissue function.
Inhibition of Neutrophil Chemotaxis and Infiltration
One of the initial steps in the resolution of inflammation is the cessation of neutrophil recruitment to the site of injury. Pro-resolving ligands of FPR2 inhibit neutrophil chemotaxis, thereby limiting further tissue damage caused by excessive neutrophil infiltration.
Promotion of Neutrophil Apoptosis
The timely clearance of neutrophils from the inflamed tissue is crucial for resolution. FPR2 signaling by ligands like Annexin A1 can promote neutrophil apoptosis, or programmed cell death.
Enhancement of Macrophage Efferocytosis
Efferocytosis, the phagocytic clearance of apoptotic cells by macrophages, is a hallmark of inflammation resolution. FPR2 activation on macrophages enhances their capacity to engulf and clear apoptotic neutrophils, a process that is non-phlogistic (does not elicit an inflammatory response) and promotes the production of anti-inflammatory and pro-resolving mediators.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the function of FPR2 in the resolution of inflammation.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate membranes (5 µm pore size)
-
Human neutrophils isolated from peripheral blood
-
Chemoattractant (e.g., fMLP or the ligand of interest)
-
RPMI 1640 medium
-
Calcein-AM
Procedure:
-
Prepare a suspension of isolated human neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Incubate the neutrophils with Calcein-AM for 30 minutes at 37°C for fluorescent labeling.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the labeled neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells on the lower surface of the membrane by measuring fluorescence intensity using a plate reader.
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
In Vitro Macrophage Efferocytosis Assay (Flow Cytometry)
This assay quantifies the engulfment of apoptotic cells by macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
Jurkat T cells (or another cell type to be made apoptotic)
-
UV crosslinker or staurosporine to induce apoptosis
-
CFSE (Carboxyfluorescein succinimidyl ester) to label apoptotic cells
-
PE-conjugated anti-human CD14 antibody to label macrophages
-
Flow cytometer
Procedure:
-
Culture MDMs or THP-1 cells in appropriate culture plates.
-
Induce apoptosis in Jurkat T cells by UV irradiation or treatment with staurosporine.
-
Label the apoptotic Jurkat cells with CFSE.
-
Add the CFSE-labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).
-
Co-culture for 1-2 hours at 37°C.
-
Gently wash away non-engulfed apoptotic cells.
-
Harvest the macrophages and stain with a PE-conjugated anti-human CD14 antibody.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (CD14-PE and CFSE) represents the efferocytosis rate.
Caption: Workflow for the in vitro macrophage efferocytosis assay.
In Vivo Zymosan-Induced Peritonitis Model
This is a widely used mouse model to study acute inflammation and its resolution.
Materials:
-
C57BL/6 mice
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Test compound or vehicle
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, intravenous, or oral).
-
After a specified pre-treatment time, inject 1 mg of zymosan A dissolved in 0.5 mL of sterile PBS intraperitoneally into each mouse to induce peritonitis.
-
At various time points post-zymosan injection (e.g., 4, 24, 48 hours), euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with 5 mL of cold PBS.
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with a Wright-Giemsa stain.
-
The resolution of inflammation is assessed by the reduction in neutrophil numbers and the increase in macrophage numbers over time.
In Vivo Carrageenan-Induced Paw Edema Model
This model is used to assess the anti-inflammatory effects of compounds in an acute inflammatory setting.
Materials:
-
Wistar rats or Swiss albino mice
-
Lambda-carrageenan
-
Sterile saline
-
Plethysmometer
-
Test compound or vehicle
Procedure:
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Administer the test compound or vehicle to the animals.
-
After a specified pre-treatment time, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Conclusion and Future Directions
FPR2 plays a pivotal and complex role in the resolution of inflammation. Its ability to be activated by a range of endogenous pro-resolving mediators highlights its potential as a therapeutic target for a wide variety of inflammatory diseases. The development of selective FPR2 agonists that promote pro-resolving signaling pathways without triggering pro-inflammatory responses is a key goal for future drug discovery efforts. A deeper understanding of the structural basis of ligand-specific signaling and the in vivo pharmacology of FPR2 agonists will be crucial for translating the therapeutic promise of targeting this receptor into clinical reality. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate biology of FPR2 and to identify and validate novel pro-resolving therapeutics.
References
- 1. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to FPR2 Agonist 2: Structure, Chemical Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Formyl Peptide Receptor 2 (FPR2) agonist, compound 2, also identified as (S)-11l. It details its chemical structure, physicochemical and biological properties, and the intracellular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and immunology, with a particular focus on inflammatory and neurodegenerative diseases.
Structure and Chemical Properties of FPR2 Agonist 2
This compound, systematically named (S)-11l, is a synthetic small molecule that has demonstrated potent agonistic activity at the Formyl Peptide Receptor 2.
Chemical Structure:
-
IUPAC Name: (S)-N-(1-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
-
CAS Number: 2829263-20-7
-
Molecular Formula: C33H29ClFN5O3
-
Molecular Weight: 610.07 g/mol
The chemical structure of this compound features a central pyrazole carboxamide core with substituted phenyl and dihydroisoquinoline moieties. This specific arrangement is crucial for its selective interaction with the FPR2 binding pocket.
Physicochemical and Pharmacological Properties
This compound exhibits a promising profile of activity and selectivity, making it a valuable tool for studying FPR2-mediated biology and a potential candidate for therapeutic development.
| Property | Value | Reference |
| FPR2 Agonist Potency (EC50) | 0.13 µM | [1] |
| FPR1 Agonist Potency (EC50) | 1.1 µM | [1] |
| FPR2 Functional Antagonism (IC50) | 0.085 µM | [1] |
| Cytotoxicity (EC50 in N9 cells) | 20.8 µM | [1] |
| Blood-Brain Barrier Permeation | Yes | [2] |
Table 1: Quantitative Data for this compound. This table summarizes the key in vitro potency and permeability characteristics of this compound.
Key Biological Activities
This compound has been shown to exert several significant biological effects, primarily related to the modulation of inflammatory and cell survival pathways.
-
Anti-inflammatory Effects: It effectively inhibits the production of pro-inflammatory cytokines.
-
Mitochondrial Function: The agonist has been observed to counterbalance changes in mitochondrial function associated with cellular stress.
-
Apoptosis Regulation: It demonstrates the ability to inhibit caspase-3 activity, a key enzyme in the apoptotic cascade.
FPR2 Signaling Pathways
Activation of FPR2 by its agonists, including this compound, initiates a cascade of intracellular signaling events. FPR2 is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the dissociation of the G-protein into its α and βγ subunits, which in turn trigger multiple downstream effector pathways.
Figure 1: this compound Signaling Pathways. This diagram illustrates the primary signaling cascades initiated upon the binding of this compound to its receptor.
The key signaling pathways activated by FPR2 agonists include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes such as inflammation, apoptosis, and cell differentiation.
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gi/o-coupled GPCR signaling.
Objective: To determine the agonist potency (EC50) of this compound at FPR2 and FPR1.
Materials:
-
CHO cells stably over-expressing human FPR2 or FPR1.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Sulfinpyrazone.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Harvest CHO cells expressing either FPR2 or FPR1 and resuspend them in KRH buffer containing 0.25 mM sulfinpyrazone.
-
Dye Loading: Add 3 µM Fura-2 AM to the cell suspension and incubate at 37°C in a CO2 incubator for 30 minutes, followed by a 10-minute incubation at room temperature.
-
Washing: Wash the cells three times with KRH buffer containing 0.5% BSA to remove extracellular dye.
-
Plating: Plate the cells at a density of 5 x 10⁴ cells per well in a 96-well microplate.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells.
-
Measurement: Immediately measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm, every 5 seconds for 240 seconds using a fluorescence plate reader.
-
Data Analysis: The maximum change in fluorescence over the baseline is used to determine the response. The EC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
Figure 2: Calcium Mobilization Assay Workflow. This diagram outlines the key steps involved in determining the agonist potency of this compound.
β-Arrestin Recruitment Assay
This assay is used to investigate another important aspect of GPCR signaling, which can be G-protein independent and is involved in receptor desensitization and internalization.
Objective: To determine if this compound induces β-arrestin recruitment to FPR2.
Materials:
-
Cells co-expressing FPR2 and a β-arrestin fusion protein (e.g., using PathHunter® β-arrestin recruitment assay technology).
-
Assay-specific substrate.
-
96-well white, solid-bottom microplates.
-
Luminometer.
Protocol:
-
Cell Plating: Plate the engineered cells in a 96-well microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.
-
Substrate Addition: Add the detection reagent containing the substrate for the complemented enzyme.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The increase in luminescence indicates β-arrestin recruitment. Analyze the dose-response data to determine the potency (EC50) and efficacy (Emax) of the agonist in inducing this response.
References
The Discovery and Development of Small-Molecule FPR2 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that has emerged as a compelling therapeutic target for a range of inflammatory disorders.[1][2][3] Unlike many receptors that are targeted with antagonists to block a pathological process, the therapeutic strategy for FPR2 primarily involves agonism to actively promote the resolution of inflammation.[4] This unique paradigm has spurred significant interest in the discovery and development of small-molecule FPR2 agonists. This technical guide provides an in-depth overview of the core aspects of this field, including key chemical scaffolds, structure-activity relationships (SAR), experimental protocols for their evaluation, and the underlying signaling pathways.
FPR2 is a highly promiscuous receptor, binding to a diverse array of endogenous and exogenous ligands, which can elicit either pro-inflammatory or pro-resolving responses.[1] This dual functionality underscores the importance of developing selective agonists that can specifically harness the pro-resolving pathways. Small-molecule agonists offer several advantages over endogenous peptide or lipid ligands, including improved pharmacokinetic properties and the potential for oral bioavailability.
Key Chemical Scaffolds and Structure-Activity Relationships
The quest for potent and selective small-molecule FPR2 agonists has led to the exploration of various chemical scaffolds. High-throughput screening campaigns followed by medicinal chemistry optimization have yielded several promising compound classes.
Ureidopropanamides
Ureidopropanamide derivatives have been extensively investigated as FPR2 agonists. Starting from an initial lead compound, systematic modifications have been made to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR):
-
Stereochemistry: The stereochemistry of substituents on the ureidopropanamide core can significantly impact activity.
-
Aromatic Substituents: Modifications to the aromatic rings, such as the introduction of methoxy groups or halogens, have been shown to improve agonist potency.
-
Indoline and 4-Cyanophenyl Rings: The presence of these moieties can lead to efficient π-π stacking interactions with key residues in the FPR2 binding pocket, such as His102, enhancing ligand binding and potency.
One notable compound from this class, MR-39 , has demonstrated anti-inflammatory and pro-resolving effects in models of neuroinflammation and Alzheimer's disease. Another potent agonist, referred to as FPR2 agonist 2 ((S)-11l), exhibits the ability to permeate the blood-brain barrier, making it a valuable tool for in vivo studies of central nervous system disorders.
Pyridazin-3(2H)-ones
The pyridazin-3(2H)-one scaffold has been a fruitful starting point for the development of both FPR1 and FPR2 agonists. Extensive SAR studies have been conducted to delineate the structural requirements for activity and selectivity.
Structure-Activity Relationship (SAR):
-
N-2 Position: A functionalized chain at the N-2 position is crucial for activity.
-
C-4 Position: A substituted benzyl group at this position is a key feature of active compounds.
-
Acetamide Spacer: The length of the hydrocarbon chain in the acetamide spacer can influence potency, with elongation often leading to reduced activity.
-
Aryl Substituents: Halogen substitutions on the phenyl ring of the acetamide fragment can modulate activity and selectivity.
Benzimidazoles
N-substituted benzimidazoles represent another important class of FPR2 agonists. SAR studies have revealed key structural features for potent and selective compounds.
Structure-Activity Relationship (SAR):
-
C-2 Substituents: Small alkyl substituents, such as an ethyl group, at the C-2 position can result in submicromolar FPR2 activity.
-
Piperidine/Pyrrolidine Ring: Contraction of a piperidine ring to a pyrrolidine ring, particularly the R-enantiomer, has been shown to significantly increase potency.
Clinically Investigated Compounds
Two notable small-molecule FPR2 agonists that have progressed to clinical trials are ACT-389949 and BMS-986235 .
-
ACT-389949 is a potent and selective FPR2 agonist that has been evaluated in Phase I clinical trials. It has been shown to induce neutrophil chemotaxis, granule mobilization, and NADPH-oxidase activation.
-
BMS-986235 (LAR-1219) is another selective and orally active FPR2 agonist that has been investigated for the prevention of heart failure. It demonstrates potent agonism at human and mouse FPR2 with high selectivity over FPR1. In preclinical models, it has been shown to inhibit neutrophil chemotaxis, stimulate macrophage phagocytosis, and attenuate cardiac remodeling after myocardial infarction.
Quantitative Data of Selected Small-Molecule FPR2 Agonists
The following tables summarize the in vitro activity of representative small-molecule FPR2 agonists from various chemical classes. This data allows for a direct comparison of their potency and selectivity.
| Compound Name/ID | Chemical Class | Target | Agonist Activity (EC50) | Antagonist Activity (IC50) | Reference |
| BMS-986235 (LAR-1219) | Urea Derivative | human FPR2 | 0.41 nM | - | |
| mouse FPR2 | 3.4 nM | - | |||
| human FPR1 | 2800 nM | 57 nM (HL-60 cells) | |||
| ACT-389949 | Not specified | human FPR2 | 3 nM (internalization) | - | |
| human FPR2 | 10 nM (respiratory burst) | - | |||
| This compound ((S)-11l) | Ureidopropanamide | human FPR2 | 0.13 µM | 0.085 µM | |
| human FPR1 | 1.1 µM | Not determined | |||
| MR-39 | Ureidopropanamide | Not specified | Not specified | Not specified | |
| Compound 17b | Not specified | FPR1/FPR2 | Not specified | Not specified |
FPR2 Signaling Pathways
Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events that are largely dependent on the coupling to heterotrimeric G proteins, primarily of the Gi family. The downstream signaling pathways ultimately orchestrate the cellular response, which can be either pro-inflammatory or pro-resolving, depending on the specific ligand and cellular context.
Caption: FPR2 signaling cascade initiated by a small-molecule agonist.
Experimental Protocols
The identification and characterization of small-molecule FPR2 agonists rely on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This is a primary high-throughput screening assay to identify agonists that activate Gq/i-coupled receptors like FPR2, leading to an increase in intracellular calcium.
Principle: Agonist binding to FPR2 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Use a cell line stably expressing human FPR2, such as CHO-K1 or HL-60 cells. Culture the cells in an appropriate medium (e.g., Ham's F12 for CHO-K1) supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Harvest the cells and resuspend them in a physiological buffer (e.g., Krebs-Henseleit buffer) containing a low concentration of BSA.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye, such as Fura-2 AM (e.g., 3 µM), in the presence of an organic anion transport inhibitor like sulfinpyrazone (e.g., 0.25 mM) to prevent dye extrusion. The incubation is typically carried out at 37°C for 30-60 minutes.
-
Washing: After incubation, wash the cells multiple times with the buffer to remove extracellular dye.
-
Plating: Plate the dye-loaded cells into a 96-well or 384-well black, clear-bottom microplate.
-
Compound Addition and Measurement: Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Add the test compounds at various concentrations and immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the EC50 value for each agonist by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for FPR2 by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing FPR2.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Competition Reaction: In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled FPR2 ligand (e.g., [³H]-LXA₄ or a suitable peptide) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to induce the directional migration of cells, a key physiological response mediated by FPR2.
Methodology:
-
Cell Preparation: Isolate primary cells expressing FPR2, such as human neutrophils, or use a suitable cell line. Resuspend the cells in a chemotaxis medium (e.g., DMEM with low serum).
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Boyden chamber or a modern equivalent) with a porous membrane separating the upper and lower wells.
-
Assay Setup: Add the test compound at various concentrations to the lower wells of the chamber. Place the cell suspension in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 30-90 minutes).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. Alternatively, use a fluorescently labeled cell population and quantify the fluorescence of the migrated cells.
-
Data Analysis: Plot the number of migrated cells against the compound concentration. A characteristic bell-shaped curve is often observed for chemotactic agents.
In Vivo Models of Inflammation
To evaluate the therapeutic potential of FPR2 agonists, various animal models of inflammation are employed.
Example: Carrageenan-Induced Peritonitis in Mice
-
Animals: Use male C57BL/6 mice.
-
Treatment: Administer the test compound (e.g., via intraperitoneal or oral route) at a defined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject a solution of carrageenan (e.g., 1% w/v) into the peritoneal cavity of the mice.
-
Leukocyte Recruitment Analysis: At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal lavage fluid.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the lavage fluid using ELISA or a multiplex bead-based assay.
-
Data Analysis: Compare the number of recruited leukocytes and cytokine levels in the compound-treated groups to the vehicle-treated control group to assess the anti-inflammatory efficacy of the FPR2 agonist.
Experimental Workflow for FPR2 Agonist Discovery
The discovery and development of a novel small-molecule FPR2 agonist typically follows a structured workflow, from initial hit identification to preclinical evaluation.
Caption: A typical workflow for the discovery of small-molecule FPR2 agonists.
Conclusion
The discovery and development of small-molecule FPR2 agonists represent a promising therapeutic strategy for a variety of inflammatory diseases. By selectively activating the pro-resolving signaling pathways of this multifaceted receptor, it is possible to actively drive the termination of inflammation and promote tissue repair. The continued exploration of novel chemical scaffolds, coupled with a deep understanding of structure-activity relationships and the application of robust in vitro and in vivo assays, will be crucial in advancing the next generation of FPR2-targeted therapeutics into the clinic. This guide provides a foundational understanding of the key technical aspects of this exciting and rapidly evolving field of drug discovery.
References
A Technical Guide to the Cellular Expression Patterns of FPR2 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular expression and function of Formyl Peptide Receptor 2 (FPR2) within the central nervous system (CNS). FPR2, a G protein-coupled receptor, is a key player in modulating neuroinflammation and has emerged as a promising therapeutic target for a range of neurological disorders. This document summarizes the current understanding of its cellular localization, presents quantitative expression data, details common experimental protocols for its detection, and visualizes its signaling pathways.
Cellular and Regional Distribution of FPR2 in the CNS
FPR2 is expressed by a variety of cell types within the CNS, including both neuronal and non-neuronal cells. Its expression pattern suggests a significant role in both physiological and pathological processes.
1.1. Neuronal Expression: FPR2 is widely expressed in neurons throughout the CNS.[1][2] Dense immunolabeling has been observed in:
-
Dentate granule neurons and their mossy fiber axons in the hippocampus[3][4]
-
Deep cerebellar nuclei[3]
-
Inferior olivary nucleus
-
Vestibular nuclei
-
Spinal trigeminal nucleus
-
Dorsal horn of the spinal cord
The cerebral neocortex shows moderate levels of FPR2 immunolabeling. Electron microscopy studies have revealed that FPR2 is often localized in immature axon terminals, suggesting a role in neuronal development, synaptic plasticity, and neurite outgrowth. Indeed, inhibition of FPR2 has been shown to reduce the length of axons and dendrites in cultured hippocampal neurons. FPR2 is also expressed in neural stem cells, where it is involved in promoting their migration and differentiation into neurons.
1.2. Glial Cell Expression:
-
Microglia: Microglia, the resident immune cells of the CNS, express FPR2. Under basal conditions, the expression level is relatively low. However, in the presence of inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and fibrillar amyloid-β (Aβ), FPR2 expression is significantly upregulated. This upregulation is particularly prominent in microglia associated with amyloid plaques in Alzheimer's disease.
-
Astrocytes: There are some reports of FPR2 expression in astrocytes. However, other studies have yielded conflicting results, indicating that astrocyte expression may be less prominent or more context-dependent than in microglia and neurons.
-
Oligodendrocytes: The current literature provides limited information on FPR2 expression in oligodendrocytes.
1.3. Other CNS-associated Cells: FPR2 is also expressed in murine endothelial cells of the blood-brain barrier.
Quantitative Expression Data of FPR2 in the CNS
Quantitative analysis of FPR2 mRNA and protein expression has revealed a heterogeneous distribution across different regions of the rat CNS.
Table 1: Relative FPR2 mRNA Expression in the Rat Central Nervous System
| Brain/Spinal Cord Region | Relative mRNA Expression Level (Normalized to Striatum) |
|---|---|
| Brainstem | Highest |
| Spinal Cord (Lumbar) | High |
| Spinal Cord (Cervical) | High |
| Thalamus/Hypothalamus | High |
| Spinal Cord (Thoracic) | High |
| Prefrontal Cortex | Moderate |
| Olfactory Bulb | Low |
| Hippocampus | Low |
| Cerebellum | Low |
| Striatum | Lowest |
Data sourced from Ho et al., 2018.
Table 2: FPR2 Protein Expression in the Rat Central Nervous System
| Brain/Spinal Cord Region | Protein Expression Level |
|---|---|
| Brainstem | High |
| Spinal Cord | High |
| Forebrain | Lower than brainstem and spinal cord |
Data based on Western blot analysis from Ho et al., 2018.
Experimental Protocols for FPR2 Detection
The following are generalized protocols for the detection of FPR2 in CNS tissue, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.
3.1. Immunohistochemistry (IHC) for FPR2
This protocol describes the detection of FPR2 in formalin-fixed, paraffin-embedded or free-floating brain sections.
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%) in PBS.
-
Section the brain using a cryostat or vibrating microtome (e.g., 40-100 µm sections).
-
-
Staining Procedure (Free-Floating Sections):
-
Wash sections three times in PBS.
-
Antigen Retrieval (Optional but Recommended): For paraffin sections, deparaffinize and rehydrate. Perform heat-induced epitope retrieval (HIER) by boiling sections in 10mM Sodium Citrate buffer (pH 6.0).
-
Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 (PBS-T) for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS-T) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a validated primary antibody against FPR2 (e.g., rabbit polyclonal to FPR2) diluted in the blocking solution.
-
Wash sections three times in PBS-T.
-
Secondary Antibody Incubation: Incubate sections for 1-2 hours at room temperature with a biotinylated or fluorophore-conjugated secondary antibody diluted in blocking solution.
-
Wash sections three times in PBS-T.
-
Signal Amplification/Detection:
-
For Chromogenic Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 1 hour. Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB).
-
For Fluorescent Detection: If using a fluorophore-conjugated secondary antibody, mount the sections onto slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Microscopy: Image the stained sections using a bright-field or fluorescence microscope.
-
3.2. Real-Time Quantitative PCR (qPCR) for FPR2 mRNA
This protocol is for quantifying FPR2 mRNA levels from CNS tissue samples.
-
RNA Extraction and cDNA Synthesis:
-
Dissect the CNS region of interest and immediately homogenize in an RNA lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform or column-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in triplicate for each sample. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers for FPR2
-
Forward and reverse primers for a reference gene (e.g., β-actin, GAPDH)
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
-
Use a validated primer set for FPR2 (e.g., TaqMan® Gene Expression Assay Rn03037051_gH for rat).
-
Perform the qPCR reaction in a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Determine the threshold cycle (CT) for each sample. Calculate the relative expression of FPR2 mRNA using the ΔΔCT method, normalizing to the reference gene.
-
Signaling Pathways and Experimental Workflows
4.1. FPR2 Signaling in CNS Cells
FPR2 activation by its various ligands can trigger multiple downstream signaling cascades, often with opposing pro-inflammatory or pro-resolving outcomes. This "biased agonism" is a key feature of FPR2 signaling.
Caption: FPR2 biased agonism in the CNS.
4.2. Experimental Workflow for FPR2 Detection by IHC
The following diagram illustrates a typical workflow for identifying the cellular localization of FPR2 in brain tissue using immunohistochemistry.
References
- 1. sjzsyj.com.cn [sjzsyj.com.cn]
- 2. Role of formyl peptide receptor 2 (FPR2) in the normal brain and in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Localisation of Formyl-Peptide Receptor 2 in the Rat Central Nervous System and Its Role in Axonal and Dendritic Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Assays for FPR2 Agagonist 2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1][2][3] Its ability to be activated by a wide variety of ligands, leading to either pro- or anti-inflammatory effects, makes it an attractive therapeutic target for a range of diseases.[1][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of a novel FPR2 agonist, referred to as "FPR2 Agonist 2". The described assays, Calcium Mobilization and β-Arrestin Recruitment, are fundamental for determining the potency and efficacy of new chemical entities targeting FPR2.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro assays for this compound, compared to a known FPR2 agonist control (WKYMVm).
Table 1: Calcium Mobilization Assay Data
| Compound | EC50 (nM) | Max Response (% of Control) |
| This compound | 15 | 95 |
| WKYMVm (Control) | 5 | 100 |
Table 2: β-Arrestin Recruitment Assay Data
| Compound | EC50 (nM) | Max Response (% of Control) |
| This compound | 25 | 88 |
| WKYMVm (Control) | 10 | 100 |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of FPR2 by an agonist. FPR2 canonically couples to Gi/o proteins, and its activation leads to the dissociation of G protein subunits, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Materials:
-
CHO-K1 or HL-60 cell line stably expressing human FPR2
-
Cell culture medium (e.g., Ham's F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
Fura-2 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
WKYMVm (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with injectors
Protocol:
-
Cell Culture: Culture the FPR2-expressing cells in the appropriate medium supplemented with FBS, antibiotics, and selection agent at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound and the WKYMVm control in HBSS.
-
Measurement:
-
Place the microplate in a fluorescence plate reader equipped with injectors.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Inject the compound dilutions into the wells.
-
Continue recording the fluorescence signal for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
Normalize the data to the baseline.
-
Plot the peak fluorescence ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FPR2. Upon agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize the G protein signal and can initiate their own signaling cascades. This assay often utilizes enzyme fragment complementation (EFC) technology.
Materials:
-
CHO-K1 or HEK293 cell line engineered to co-express FPR2 fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
Selection antibiotics
-
Assay buffer
-
Detection substrate
-
This compound
-
WKYMVm (positive control)
-
White, solid-bottom 96-well microplate
-
Luminescence microplate reader
Protocol:
-
Cell Culture: Maintain the engineered cell line in the appropriate culture medium with necessary supplements and selection antibiotics.
-
Cell Plating: Plate the cells in a white, solid-bottom 96-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and WKYMVm control in the assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection substrate to each well according to the manufacturer's instructions.
-
Incubate at room temperature for approximately 60 minutes to allow the luminescent signal to develop.
-
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the response of the positive control.
-
Plot the normalized luminescence against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: FPR2 Signaling Pathway.
Caption: In Vitro Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutrophil Chemotaxis Assay in Response to FPR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation, a process known as chemotaxis, is critical for host defense. Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on neutrophils, plays a pivotal role in modulating this inflammatory response by interacting with a wide array of ligands. Dysregulation of FPR2-mediated signaling has been implicated in various inflammatory diseases, making it a key target for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for performing neutrophil chemotaxis assays to evaluate the efficacy of FPR2 agonists. The included methodologies, data presentation guidelines, and visual diagrams are designed to assist researchers in the screening and characterization of novel compounds targeting FPR2.
FPR2 Signaling Pathway in Neutrophil Chemotaxis
Activation of FPR2 by an agonist initiates a signaling cascade that ultimately leads to directed cell migration. The binding of an agonist to FPR2 triggers the activation of heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate downstream effectors, including phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade, along with the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, results in the reorganization of the actin cytoskeleton, cellular polarization, and ultimately, chemotaxis.[1][2][3]
References
Application Notes and Protocols for FPR2 Agonist Dose-Response Curve Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting Formyl Peptide Receptor 2 (FPR2) agonist dose-response curve experiments. It includes methodologies for key experimental readouts, guidelines for data presentation, and visual representations of the signaling pathway and experimental workflow.
Introduction
Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1][2][3] Upon activation by a diverse range of ligands, including lipids, peptides, and synthetic molecules, FPR2 can trigger both pro- and anti-inflammatory signaling cascades.[1][4] This dual functionality makes it an attractive therapeutic target for a variety of diseases. Characterizing the dose-dependent response of novel agonists is a critical step in the drug discovery and development process.
This application note details three common methods for generating FPR2 agonist dose-response curves:
-
Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration following Gq-mediated signaling.
-
cAMP Assay: Measures the inhibition of cyclic AMP production following Gi-mediated signaling.
-
ERK Phosphorylation Assay: Measures the activation of the MAPK/ERK signaling pathway.
FPR2 Signaling Pathway
FPR2 activation by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. Depending on the G-protein subtype (primarily Gi or Gq) and the cellular context, distinct downstream signaling pathways are initiated.
Caption: Simplified FPR2 signaling pathways leading to downstream cellular responses.
Experimental Workflow
The general workflow for performing an FPR2 agonist dose-response experiment is outlined below. Specific details for each assay type are provided in the subsequent protocols.
Caption: General experimental workflow for an FPR2 agonist dose-response assay.
Experimental Protocols
Calcium Mobilization Assay
This assay is ideal for FPR2 agonists that signal through Gαq, leading to an increase in intracellular calcium.
Materials:
-
Cells expressing FPR2 (e.g., CHO-FPR2, HL-60)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)
-
Probenecid (optional, to prevent dye leakage)
-
FPR2 agonist
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Seeding: Seed FPR2-expressing cells into a 96- or 384-well black, clear-bottom plate at a predetermined optimal density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 3 µM Fura-2 AM) and, if necessary, an anion-exchange pump inhibitor like probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.
-
Agonist Preparation: Prepare a serial dilution of the FPR2 agonist in assay buffer. Typically, a 10-point dose-response curve is generated.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 340/380 nm, Em: 510 nm for Fura-2).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the automated injector to add the agonist dilutions to the wells.
-
Continue to record the fluorescence signal for 1-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence from the baseline for each agonist concentration.
-
Normalize the data, setting the response to the vehicle control as 0% and the response to a saturating concentration of a known potent FPR2 agonist as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis to determine the EC50 and Emax values.
-
cAMP Assay
This assay is suitable for FPR2 agonists that signal through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing FPR2
-
Cell culture medium
-
Assay buffer
-
Forskolin (or another adenylyl cyclase activator)
-
FPR2 agonist
-
cAMP detection kit (e.g., HTRF, GloSensor)
-
Lysis buffer (if required by the kit)
-
White or black microplates (as recommended by the kit manufacturer)
-
Luminescence or HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed FPR2-expressing cells into the appropriate microplate and culture overnight.
-
Cell Stimulation:
-
Pre-treat the cells with the serially diluted FPR2 agonist for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically (typically the EC80).
-
Incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves lysing the cells and adding the detection reagents.
-
Incubate as recommended to allow the detection reaction to reach equilibrium.
-
-
Signal Measurement: Measure the signal (e.g., luminescence or HTRF ratio) using a plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Normalize the data, setting the response to forskolin alone as 100% and the response to the highest concentration of the inhibitory agonist as the minimum.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the EC50 for the inhibitory effect.
-
ERK Phosphorylation Assay
This assay measures a downstream signaling event common to many GPCRs, including FPR2, and can be used for agonists that couple to various G-proteins.
Materials:
-
Cells expressing FPR2
-
Cell culture medium (serum-free for stimulation)
-
FPR2 agonist
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or an ELISA-based detection kit
-
Plate reader or imaging system for detection
Protocol:
-
Cell Seeding and Serum Starvation: Seed cells and grow to 80-90% confluency. The day before the experiment, replace the medium with serum-free medium to reduce basal ERK phosphorylation.
-
Cell Stimulation:
-
Treat the cells with the serially diluted FPR2 agonist for a predetermined optimal time (e.g., 5-15 minutes). This time point should be determined via a time-course experiment.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phospho-ERK:
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.
-
-
ELISA/HTRF: Use a commercially available kit following the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the band intensity (for Western blot) or the signal (for ELISA).
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Further normalize the data to the vehicle control (0%) and a maximal response (100%).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Data Presentation
Summarize the quantitative data from the dose-response experiments in a clear and structured table.
| Agonist | Assay Type | EC50 / IC50 (nM) [95% CI] | Emax (% of Control) | Hill Slope | n |
| Test Compound A | Calcium Mobilization | 15.2 [12.1 - 19.1] | 98 ± 4 | 1.1 | 3 |
| cAMP Inhibition | 25.6 [20.5 - 32.0] | 85 ± 6 | 0.9 | 3 | |
| ERK Phosphorylation | 10.8 [8.5 - 13.7] | 105 ± 5 | 1.2 | 3 | |
| Reference Agonist | Calcium Mobilization | 5.1 [4.2 - 6.2] | 100 | 1.0 | 3 |
| cAMP Inhibition | 8.9 [7.1 - 11.2] | 100 | 1.0 | 3 | |
| ERK Phosphorylation | 4.5 [3.6 - 5.6] | 100 | 1.1 | 3 |
Table Legend:
-
EC50/IC50: The concentration of agonist that produces 50% of the maximal response or inhibition. Data are presented as the mean with the 95% confidence interval (CI).
-
Emax: The maximum response observed, expressed as a percentage of the response to a reference agonist. Data are presented as mean ± standard deviation.
-
Hill Slope: The steepness of the dose-response curve.
-
n: The number of independent experiments performed.
References
- 1. mdpi.com [mdpi.com]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of FPR2 Agonists in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Formyl Peptide Receptor 2 (FPR2) agonists in various mouse models of inflammation. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of FPR2 agonists.
Introduction to FPR2 in Inflammation
The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor that plays a pivotal, albeit complex, role in the inflammatory response.[1][2] Expressed on a wide variety of immune cells, including neutrophils, monocytes, and macrophages, FPR2 can be activated by a diverse range of endogenous and exogenous ligands.[1] Notably, FPR2 activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the specific ligand, its concentration, and the cellular context.[3] Agonists such as Lipoxin A4 and Annexin A1 and its mimetic peptides (e.g., Ac2-26) typically initiate pro-resolving pathways, making FPR2 an attractive therapeutic target for inflammatory diseases.[3]
Data Presentation: Efficacy of FPR2 Agonists in Murine Inflammation Models
The following tables summarize the quantitative data from studies utilizing FPR2 agonists in mouse models of inflammation, demonstrating their potential to ameliorate inflammatory responses.
Table 1: Effect of Ac2-26 on Allergic Airway Inflammation in Mice
Model: House Dust Mite (HDM)-induced Allergic Airway Inflammation
| Parameter | Control (Saline) | HDM-Challenged | HDM + Ac2-26 (200 µ g/mouse , i.n.) | % Reduction with Ac2-26 |
| Total Cells in BALF (x10⁵) | 0.5 ± 0.1 | 8.2 ± 1.1 | 3.1 ± 0.5 | ~62% |
| Eosinophils in BALF (x10⁵) | 0.01 ± 0.005 | 5.8 ± 0.9 | 1.5 ± 0.3 | ~74% |
| Neutrophils in BALF (x10⁵) | 0.02 ± 0.008 | 1.1 ± 0.2 | 0.5 ± 0.1 | ~55% |
| Mononuclear Cells in BALF (x10⁵) | 0.4 ± 0.09 | 1.3 ± 0.2 | 1.1 ± 0.18 | ~15% |
| Peribronchiolar Eosinophil Infiltration (cells/mm²) | 10 ± 2 | 150 ± 20 | 45 ± 8 | ~70% |
| Lung TGF-β (pg/mg protein) | 50 ± 8 | 250 ± 30 | 120 ± 15 | ~52% |
| Lung IL-4 (pg/mg protein) | 20 ± 5 | 120 ± 15 | 50 ± 9 | ~58% |
| Lung TNF-α (pg/mg protein) | 100 ± 12 | 450 ± 50 | 200 ± 25 | ~56% |
Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. Data extracted from a study on allergic airway inflammation in mice.
Table 2: Effect of Ac2-26 on Hepatic Ischemia-Reperfusion Injury in Mice
Model: Hepatic Ischemia-Reperfusion Injury (HIRI)
| Parameter | Sham | Ischemia-Reperfusion (I/R) | I/R + Ac2-26 (250 µg/kg, i.p.) | % Reduction with Ac2-26 |
| Neutrophil Infiltration (%) | 1.2 ± 0.3 | 10.5 ± 1.5 | 4.5 ± 0.8 | ~57% |
| MPO Activity (U/g tissue) | 0.5 ± 0.1 | 3.8 ± 0.6 | 1.5 ± 0.3 | ~61% |
| Serum ALT (U/L) | 40 ± 8 | 850 ± 120 | 350 ± 60 | ~59% |
| Serum AST (U/L) | 120 ± 20 | 1800 ± 250 | 700 ± 110 | ~61% |
Data are presented as mean ± SEM. MPO: Myeloperoxidase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data extracted from a study on hepatic ischemia-reperfusion injury in mice.
Table 3: Effect of WKYMVm on Sepsis in Mice
Model: Cecal Ligation and Puncture (CLP)-induced Sepsis
| Parameter | Vehicle (PBS) | WKYMVm (4 mg/kg, s.c.) |
| Survival Rate at 10 days (%) | ~20% | ~80% |
| Peritoneal Neutrophil Count (x10⁶) at 24h | 1.5 ± 0.3 | 4.2 ± 0.6 |
| Blood Neutrophil Count (x10⁶/mL) at 24h | 2.8 ± 0.5 | 6.5 ± 0.9 |
Data are presented as mean ± SEM or percentage. Data extracted from studies on sepsis in mice.
Experimental Protocols
The following are detailed protocols for inducing inflammation in mice and administering the FPR2 agonist "Ac2-26," a well-characterized mimetic of Annexin A1. These protocols can be adapted for other FPR2 agonists, though dose-response studies are recommended for new compounds.
Protocol 1: Carrageenan-Induced Paw Edema
This model is used to assess acute, localized inflammation.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
FPR2 agonist (e.g., Ac2-26) dissolved in a suitable vehicle (e.g., sterile saline or PBS)
-
Positive control: Indomethacin (10 mg/kg)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle control
-
Carrageenan + Vehicle
-
Carrageenan + FPR2 agonist (e.g., Ac2-26, 1 mg/kg, i.p.)
-
Carrageenan + Positive control (Indomethacin)
-
-
Compound Administration: Administer the FPR2 agonist, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume/thickness for each group at each time point compared to baseline. The percentage inhibition of edema can be calculated as: [(Control - Treated) / Control] x 100.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study systemic inflammatory responses.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
FPR2 agonist (e.g., Ac2-26) dissolved in a suitable vehicle
-
Parenteral administration supplies
-
Materials for sample collection (e.g., cardiac puncture for blood, lung lavage equipment)
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6, IL-10)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Compound Administration: Administer the FPR2 agonist (e.g., Ac2-26, 1 mg/kg, i.p.) or vehicle 30 minutes prior to LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the mice and collect blood via cardiac puncture. Perfuse the lungs with saline and collect bronchoalveolar lavage fluid (BALF) for cell counts. Homogenize tissues for cytokine analysis.
-
Analysis:
-
Perform differential cell counts on BALF using a hemocytometer or flow cytometry.
-
Measure cytokine levels in serum and tissue homogenates using ELISA kits.
-
Visualizations
FPR2 Signaling Pathway
The activation of FPR2 by an agonist initiates a cascade of intracellular signaling events that ultimately modulate the inflammatory response. The following diagram illustrates a simplified overview of the key signaling pathways.
References
Application Notes and Protocols for Screening using HEK293 or CHO Cell Lines Expressing Human FPR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of inflammatory responses.[1] FPR2 is a promiscuous receptor, interacting with a diverse array of endogenous and exogenous ligands, including proteins, peptides, and lipids, which can trigger either pro-inflammatory or pro-resolving signaling pathways.[1][2] This dual nature makes FPR2 an attractive therapeutic target for a wide range of inflammatory diseases, neurodegenerative disorders, and cancer.[3][4]
High-throughput screening (HTS) of compound libraries is a crucial step in the discovery of novel FPR2 modulators. The choice of the cellular host for heterologous expression of FPR2 is a critical determinant for the success of these screening campaigns. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are two of the most widely used mammalian cell lines for recombinant protein expression and cell-based assays.
This document provides detailed application notes and protocols for the use of HEK293 and CHO cell lines stably or transiently expressing human FPR2 for screening purposes. It includes a comparison of the two cell systems, quantitative data for key assay parameters, and step-by-step protocols for common functional assays.
Comparison of HEK293 and CHO Cell Lines for FPR2 Screening
Both HEK293 and CHO cell lines are suitable for expressing functional FPR2 and are amenable to various screening assays. The choice between them often depends on specific experimental goals, historical laboratory preference, and desired protein characteristics.
HEK293 Cells: Of human origin, HEK293 cells offer the advantage of human-like post-translational modifications, which can be crucial for the proper folding and function of human proteins like FPR2. They are known for their high transfection efficiency, making them ideal for transient expression and rapid assay development. Their rapid growth and adaptability to various culture conditions also contribute to their popularity.
CHO Cells: As a well-established workhorse in the biopharmaceutical industry, CHO cells are renowned for their robustness, scalability, and low susceptibility to human viruses. They are often preferred for the generation of stable cell lines for long-term and large-scale screening campaigns. While their post-translational modifications are generally similar to humans, some differences in glycosylation patterns exist.
| Feature | HEK293 Cells | CHO Cells |
| Origin | Human | Chinese Hamster Ovary |
| Growth Rate | Fast (doubling time ~18-24 hours) | Fast (doubling time ~24-36 hours) |
| Transfection Efficiency | High | Moderate to High |
| Post-Translational Modifications | Human-like | Generally human-like, with some differences in glycosylation |
| Suitability for Stable Cell Lines | Good | Excellent |
| Susceptibility to Human Viruses | Potential concern | Low |
| Common Applications | Transient expression, research, rapid screening | Stable cell line development, large-scale screening, biopharmaceutical production |
Quantitative Data for FPR2 Ligands
The following tables summarize the potency (EC50) of various FPR2 agonists in HEK293 and CHO cells, as reported in the literature. These values can serve as a reference for assay validation and comparison of compound activities.
Table 1: EC50 Values of FPR2 Agonists in HEK293-FPR2 Cells
| Agonist | Assay Type | EC50 (nM) | Reference |
| W-peptide | cAMP Inhibition | ~1-10 | |
| W-peptide | ERK/MAPK Activation | ~1-10 | |
| MMK-1 | cAMP Inhibition | ~10-100 | |
| MMK-1 | ERK/MAPK Activation | ~10-100 | |
| fMLF | cAMP Inhibition | >1000 | |
| fMLF | ERK/MAPK Activation | ~100-1000 | |
| BMS-986235 | Gαi1 BRET | 1.3 | |
| BMS-986235 | Gαi2 BRET | 1.1 | |
| MCT-2 (1-7) | Calcium Mobilization | ~100-1000 |
Table 2: EC50 Values of FPR2 Agonists in CHO-FPR2 Cells
| Agonist | Assay Type | EC50 (nM) | Reference |
| WKYMVm | Calcium Mobilization | ~1-10 | |
| Compound 8 | β-arrestin Recruitment | 20 | |
| Compound 8 | Calcium Mobilization | 740 | |
| RCI Compounds | Erk1/2 Phosphorylation | Varies |
Note on Assay Performance Metrics:
-
Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. While direct comparisons are scarce, reported Z' values for FPR2 assays in both cell lines are generally high, often in the range of 0.9-1, indicating robust assay performance.
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of an assay. Higher S/B ratios are desirable for distinguishing true hits from noise. The S/B ratio is highly dependent on the assay format, reagents, and instrumentation.
FPR2 Signaling Pathways
FPR2 activation initiates a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. FPR2 activation can also trigger other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and β-arrestin recruitment.
Caption: Simplified FPR2 signaling pathways upon agonist binding.
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are general guidelines and may require optimization based on specific cell clones, reagents, and instrumentation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Sulfide (H2S)-Donating Formyl Peptide Receptor 2 (FPR2) Agonists: Design, Synthesis, and Biological Evaluation in Primary Mouse Microglia Culture [mdpi.com]
Application Note: Assessing Blood-Brain Barrier Permeability of FPR2 Agonists In Vitro
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the central nervous system (CNS). For therapeutic agents targeting the CNS, including agonists of the Formyl Peptide Receptor 2 (FPR2), the ability to cross the BBB is a critical determinant of efficacy. FPR2, a G protein-coupled receptor, is a key player in the resolution of inflammation and is expressed on various immune and CNS cells, making it an attractive target for neuroinflammatory and neurodegenerative diseases.[1][2][3] This document provides detailed protocols for in vitro assays to assess the BBB permeability of novel FPR2 agonists, enabling researchers to identify promising candidates for CNS drug development.
Key In Vitro BBB Permeability Assays
Two primary in vitro methods are detailed here for the assessment of BBB permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for passive diffusion and the in vitro Transwell BBB model for a more comprehensive evaluation including passive and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screening method that predicts passive diffusion across the BBB.[4][5] It utilizes a 96-well plate setup where a filter membrane is coated with a lipid solution to mimic the lipid composition of the BBB.
In Vitro Transwell BBB Model
This cell-based assay provides a more biologically relevant system by using a monolayer of brain endothelial cells cultured on a semipermeable membrane in a Transwell® insert. This model can assess both passive diffusion and carrier-mediated transport, including the influence of efflux transporters like P-glycoprotein (P-gp). The human cerebral microvascular endothelial cell line, hCMEC/D3, is a commonly used and well-characterized cell line for this purpose.
Quantitative Data on BBB Permeability of FPR2 Agonists
The following table summarizes available in vitro BBB permeability data for select FPR2 agonists. The apparent permeability coefficient (Papp) indicates the rate of transport across the BBB model, while the efflux ratio (ER) suggests the involvement of active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
| Compound | Assay Model | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| MR-39 | hCMEC/D3 | 25.12 | 2.6 | |
| (S)-11l | hCMEC/D3 | Data not specified, but noted to permeate the BBB | Data not specified | |
| Propranolol (High Permeability Control) | hCMEC/D3 | >10 | <2 | (Implied) |
| Atenolol (Low Permeability Control) | hCMEC/D3 | <1 | <2 | (Implied) |
Experimental Protocols
Protocol 1: PAMPA-BBB Assay
Materials:
-
96-well PAMPA plate with a filter membrane (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
Brain lipid solution (e.g., 20% porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test FPR2 agonist and control compounds (high and low permeability)
-
96-well UV-transparent acceptor plate
-
Plate reader for UV-Vis absorbance or LC-MS/MS for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test FPR2 agonist and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%).
-
Prepare the acceptor solution (PBS, pH 7.4).
-
-
Coat the Donor Plate:
-
Carefully apply 5 µL of the brain lipid solution to each well of the filter membrane on the donor plate, ensuring the entire surface is coated.
-
-
Assay Setup:
-
Add 300 µL of the acceptor solution to the wells of the acceptor plate.
-
Add 150 µL of the donor solution containing the test FPR2 agonist or control compounds to the wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = surface area of the membrane
-
t = incubation time
-
C_a(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
-
Protocol 2: In Vitro Transwell BBB Permeability Assay using hCMEC/D3 Cells
Materials:
-
hCMEC/D3 cell line
-
Complete endothelial cell growth medium (e.g., EBM-2 supplemented with growth factors)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Rat tail collagen type I
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test FPR2 agonist and control compounds
-
TEER meter (e.g., Millicell® ERS-2)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in T-75 flasks coated with rat tail collagen type I.
-
When cells reach 80-90% confluency, detach them using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Seed the hCMEC/D3 cells onto the apical side of collagen-coated Transwell® inserts at a density of 25,000-50,000 cells/cm².
-
Culture the cells for 5-7 days to form a confluent monolayer, changing the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) of the monolayer using a TEER meter. The TEER values should stabilize and be significantly higher than empty inserts before proceeding with the permeability assay.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer twice with pre-warmed transport buffer.
-
Replace the medium in the apical and basolateral compartments with transport buffer.
-
Add the test FPR2 agonist or control compound to the apical (donor) compartment at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (acceptor) compartment and replace it with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Ratio:
-
Perform the same procedure as the A-B assay, but add the compound to the basolateral (donor) compartment and sample from the apical (acceptor) compartment.
-
-
Sample Analysis:
-
Determine the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the filter.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Visualizations
FPR2 Signaling Pathway
Caption: FPR2 agonist-induced signaling cascade.
PAMPA-BBB Experimental Workflow
Caption: Workflow for the PAMPA-BBB assay.
In Vitro Transwell BBB Assay Workflow
Caption: Workflow for the in vitro Transwell BBB assay.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: FPR2 Agonist Calcium Assays
Welcome to the technical support center for researchers utilizing FPR2 agonists in calcium mobilization assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My FPR2 agonist is not showing any activity in my calcium flux assay. What are the primary potential causes?
There are several common reasons for a lack of response in a calcium flux assay when using an FPR2 agonist. These can be broadly categorized into issues with the agonist itself, the cells being used, or the assay protocol and reagents. Specific potential causes include:
-
Agonist-Related Issues:
-
Biased Agonism: The agonist may be a "biased agonist," meaning it preferentially activates a signaling pathway that does not involve calcium mobilization (e.g., the β-arrestin pathway) over the G-protein-mediated calcium release.[1][2][3]
-
Incorrect Concentration: The agonist concentration may be too low to elicit a response or so high that it causes rapid receptor desensitization.
-
Poor Solubility or Stability: The agonist may not be fully dissolved in the assay buffer or may have degraded during storage.
-
-
Cell-Related Issues:
-
Low or No FPR2 Expression: The cell line used may not endogenously express FPR2, or the expression level in a transfected cell line may be insufficient.
-
Cell Health: Unhealthy or dying cells will not respond optimally to stimuli.
-
Receptor Desensitization: Prolonged exposure to low levels of agonists (e.g., in serum-containing media) can lead to receptor desensitization.[4]
-
-
Assay-Related Issues:
-
Inappropriate Assay Buffer: The absence of calcium or the presence of interfering substances in the buffer can prevent a signal.
-
Improper Dye Loading: The calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) may not have been loaded into the cells correctly.
-
Instrumentation Settings: The settings on the plate reader or flow cytometer may not be optimized for detecting the fluorescent signal.
-
Q2: How can I confirm that my cells are capable of producing a calcium signal?
To ensure your cells and assay setup are functioning correctly, it is crucial to use a positive control. A calcium ionophore, such as ionomycin or A23187, can be used to artificially increase intracellular calcium levels, bypassing the need for receptor activation.[4] A robust signal with a calcium ionophore confirms that:
-
The cells are viable and can respond to a calcium influx.
-
The calcium indicator dye is loaded correctly and is functional.
-
The detection instrument is set up properly to measure the signal.
Q3: What is biased agonism and how might it affect my calcium assay results?
Biased agonism, also known as functional selectivity, is a phenomenon where an agonist binding to a GPCR like FPR2 can preferentially activate one downstream signaling pathway over another. For instance, some FPR2 agonists may strongly recruit β-arrestin without activating the Gαi protein that leads to phospholipase C activation and subsequent calcium release. If your agonist is biased away from the G-protein/calcium pathway, you will not observe a signal in a calcium flux assay, even though the agonist is binding to and activating the receptor.
Q4: Are there alternative assays I can use to measure the activity of my FPR2 agonist if it's not active in a calcium assay?
Yes, if you suspect biased agonism, you can measure the activation of other signaling pathways. Common alternative assays include:
-
β-arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated FPR2 receptor.
-
cAMP Accumulation Assays: Since FPR2 couples to Gαi, its activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
ERK1/2 Phosphorylation Assays: Activation of FPR2 can lead to the phosphorylation of ERK1/2, which can be measured by western blotting or ELISA.
-
Chemotaxis Assays: As FPR2 is a chemoattractant receptor, you can measure the ability of your agonist to induce cell migration.
Troubleshooting Guide
If your FPR2 agonist is not producing a signal in your calcium assay, follow these troubleshooting steps systematically.
Step 1: Verify Assay Components and Positive Controls
| Issue | Possible Cause | Recommended Action |
| No signal with positive control (e.g., ionomycin) | Poor cell health, incorrect dye loading, improper buffer composition, or incorrect instrument settings. | 1. Check cell viability using Trypan Blue. 2. Optimize dye loading concentration and incubation time. 3. Ensure the assay buffer contains calcium and is free of interfering substances like phenol red. 4. Verify the filter sets and gain settings on your detection instrument. |
| Signal with positive control, but not with a known FPR2 agonist | Problem specific to the FPR2 signaling pathway in your cells. | Proceed to Step 2. |
Step 2: Evaluate the Cell System
| Issue | Possible Cause | Recommended Action |
| No response to a known, potent FPR2 agonist | Low or absent FPR2 expression, or receptor desensitization. | 1. Confirm FPR2 expression at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels. 2. If using a transfected cell line, verify the transfection efficiency. 3. Serum-starve cells for several hours before the assay to prevent receptor desensitization. |
| Cell line has not been previously validated for FPR2 calcium assays | The chosen cell line may not be suitable. | Consider using a commercially available cell line validated for FPR2 expression and signaling, such as U2OS, RBL-2H3, or HL-60 cells transfected with human FPR2. |
Step 3: Assess the Agonist and its Activity
| Issue | Possible Cause | Recommended Action |
| The novel agonist shows no activity | The agonist may be inactive, used at the wrong concentration, or be a biased agonist. | 1. Perform a wide concentration-response curve to ensure an optimal concentration is not being missed. 2. Verify the identity, purity, and solubility of the agonist. 3. Consider the possibility of biased agonism and test the agonist in an alternative assay (e.g., β-arrestin recruitment). |
Quantitative Data for Known FPR2 Agonists
The following table summarizes the potency (EC50) of several known FPR2 agonists in calcium mobilization assays. This data can be used to benchmark your own experimental results.
| Agonist | Cell Type | EC50 (Calcium Mobilization) | Reference |
| WKYMVm | RBL-FPR2 cells | ~5 nM | |
| Quin-C1 | FPR2-expressing cells | Nanomolar range | |
| Compound 8 | Not specified | 740 nM | |
| Peptide P1 | RBL-FPR2 cells | <10 nM | |
| Various small molecules | RBL-FPR1/FPR2 cells | Low micromolar range |
Experimental Protocols
Detailed Protocol for a Microplate-Based Calcium Flux Assay
This protocol is a general guideline and may require optimization for your specific cell line and agonist.
-
Cell Preparation:
-
Seed FPR2-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2-5 µM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Agonist Preparation:
-
Prepare a 2X or 5X stock solution of your FPR2 agonist and control compounds in the assay buffer.
-
-
Calcium Flux Measurement:
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solution to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the fluorescence response against the agonist concentration to determine the EC50 value.
-
Visualizations
FPR2 Signaling Pathway Leading to Calcium Mobilization
Caption: Canonical FPR2 signaling pathway leading to intracellular calcium release.
Troubleshooting Workflow for No Calcium Signal
Caption: A logical workflow for troubleshooting the absence of a calcium signal.
References
Technical Support Center: Optimizing FPR2 Agonist Concentration for In Vivo Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Formyl Peptide Receptor 2 (FPR2) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of your FPR2 agonist for maximal in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is FPR2 and why is it a target for drug development?
Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the immune response.[1][2] It is expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on other cell types like epithelial and endothelial cells.[2][3] FPR2 is a unique receptor because it can be activated by a wide variety of structurally diverse ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving responses.[3] This dual functionality makes it an attractive therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.
Q2: What are the different types of FPR2 agonists?
FPR2 agonists can be broadly categorized into endogenous and synthetic ligands.
-
Endogenous Agonists: These are naturally occurring molecules in the body that activate FPR2. Examples include the anti-inflammatory lipid mediator Lipoxin A4 (LXA4), the protein Annexin A1 (AnxA1) and its derived peptides (e.g., Ac2-26), and resolvins. Conversely, Serum Amyloid A (SAA) is an endogenous agonist that typically elicits a pro-inflammatory response.
-
Synthetic Agonists: These are laboratory-developed molecules designed to target FPR2. They include peptides, such as WKYMVm, and small molecules like Compound 43 and MR-39. Synthetic agonists are often developed to have improved pharmacokinetic properties, such as better stability and bioavailability, compared to their endogenous counterparts.
Q3: How does the concentration of an FPR2 agonist influence its effect (pro-inflammatory vs. anti-inflammatory)?
The concentration of an FPR2 agonist is a critical determinant of its biological effect. The same agonist can elicit opposing responses at different concentrations. For instance, some agonists may be pro-inflammatory at high concentrations and anti-inflammatory or pro-resolving at lower concentrations. This concentration-dependent duality is a key consideration when designing in vivo experiments. It is hypothesized that different concentrations can lead to distinct receptor conformations, engagement with different G proteins, and activation of different downstream signaling pathways. Therefore, a thorough dose-response study is essential to identify the optimal therapeutic window for your specific agonist and disease model.
Troubleshooting Guide
Problem 1: My FPR2 agonist is not showing any efficacy in my in vivo model.
-
Possible Cause 1: Suboptimal Agonist Concentration.
-
Solution: The concentration of the agonist may be too low to elicit a response or too high, potentially causing off-target effects or a switch to an undesired pro-inflammatory response. It is crucial to perform a dose-response study to determine the optimal effective concentration. Start with a broad range of doses based on in vitro EC50 values and literature data for similar compounds.
-
-
Possible Cause 2: Poor Pharmacokinetics and Bioavailability.
-
Solution: Many endogenous FPR2 agonists, like Lipoxin A4, have poor stability and are rapidly metabolized in vivo. If you are using an endogenous agonist, consider a more stable synthetic analog. For any agonist, it's important to assess its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The route of administration (e.g., intravenous, intraperitoneal, oral) can also significantly impact bioavailability. You may need to adjust the dosing regimen (e.g., more frequent administration) or change the delivery route.
-
-
Possible Cause 3: Incorrect Timing of Administration.
-
Solution: The therapeutic window for FPR2 agonists can be narrow and highly dependent on the stage of the inflammatory response. For pro-resolving effects, the agonist should be administered during the resolution phase of inflammation. The timing of treatment delivery is a key determinant of efficacy. A time-course study is recommended to determine the optimal time point for intervention in your specific disease model.
-
Problem 2: My FPR2 agonist is causing an unexpected pro-inflammatory response.
-
Possible Cause 1: Agonist Concentration is too High.
-
Solution: As mentioned, high concentrations of some FPR2 agonists can trigger pro-inflammatory signaling. Refer to your dose-response data and test lower concentrations of the agonist.
-
-
Possible Cause 2: Ligand-Specific Signaling.
-
Solution: Different FPR2 agonists can stabilize different receptor conformations, leading to biased signaling down distinct intracellular pathways. Some agonists may have an inherent pro-inflammatory bias. For example, Serum Amyloid A (SAA) is a known pro-inflammatory FPR2 agonist. If you are observing a consistent pro-inflammatory effect, consider switching to an agonist known for its pro-resolving properties, such as an Annexin A1 mimetic peptide or a stable Lipoxin A4 analog.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: At high concentrations, the agonist may be interacting with other receptors, including other formyl peptide receptors like FPR1, which can mediate pro-inflammatory responses. Ensure the selectivity of your agonist for FPR2. If using a non-selective agonist, consider using a more selective compound or co-administering an antagonist for other potential targets to dissect the specific effects of FPR2 activation.
-
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for an FPR2 Agonist
This protocol outlines a general procedure for determining the optimal in vivo concentration of a novel FPR2 agonist in a mouse model of inflammation (e.g., carrageenan-induced paw edema or LPS-induced peritonitis).
Materials:
-
FPR2 agonist of interest
-
Vehicle control (e.g., saline, PBS, DMSO solution)
-
Animal model of inflammation (e.g., C57BL/6 mice)
-
Inflammatory stimulus (e.g., carrageenan, LPS)
-
Calipers for measuring paw thickness (for paw edema model)
-
Materials for peritoneal lavage and cell counting (for peritonitis model)
-
ELISA kits for measuring inflammatory cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Pilot Dose Selection: Based on in vitro EC50 values from calcium mobilization or chemotaxis assays, select a range of at least 3-4 log-spaced doses for your in vivo study. For example, if the in vitro EC50 is 100 nM, you might test doses of 0.1, 1, and 10 mg/kg.
-
Animal Grouping: Randomly assign animals to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control + no inflammatory stimulus
-
Group 2: Vehicle control + inflammatory stimulus
-
Group 3-n: FPR2 agonist (at different doses) + inflammatory stimulus
-
-
Agonist Administration: Administer the FPR2 agonist or vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before or after the inflammatory challenge. The timing will depend on whether you are investigating a prophylactic or therapeutic effect.
-
Induction of Inflammation: Induce inflammation according to your established model. For example, inject carrageenan into the paw or LPS into the peritoneal cavity.
-
Assessment of Efficacy: At a relevant time point post-inflammation induction (e.g., 4 hours for acute inflammation models), assess the inflammatory response.
-
Paw Edema: Measure the thickness of the inflamed paw using calipers.
-
Peritonitis: Perform a peritoneal lavage to collect immune cells. Count the total number of infiltrating cells (e.g., neutrophils, macrophages) using a hemocytometer or flow cytometry.
-
-
Cytokine Analysis: Collect blood or peritoneal fluid to measure the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA.
-
Data Analysis: Plot the measured inflammatory parameters against the agonist dose to generate a dose-response curve. Determine the optimal dose that produces the desired anti-inflammatory effect.
Data Presentation
Table 1: In Vitro Activity of Selected FPR2 Agonists
| Agonist | Agonist Type | Target | Assay | EC50 | Reference |
| fMLF | Synthetic Peptide | FPR1/FPR2 | Calcium Mobilization (mouse neutrophils) | ~5 µM (for FPR2) | |
| Annexin A1 | Endogenous Protein | FPR2 | Calcium Mobilization (human FPR2) | 0.15 µM | |
| Ac2-26 | Endogenous Peptide | FPR1/FPR2 | Calcium Mobilization | ~1 µM | |
| WKYMVm | Synthetic Peptide | FPR1/FPR2 | Calcium Mobilization | Low micromolar to nanomolar range | |
| Compound 43 | Small Molecule | FPR1/FPR2 | Mouse Ear Inflammation Model | Effective in vivo | |
| MR-39 (Compound 2) | Small Molecule | FPR2 | Calcium Mobilization | Submicromolar |
Table 2: Example In Vivo Dosing of FPR2 Agonists
| Agonist | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Ac9-12 | Carrageenan-induced peritonitis (mouse) | 100 µ g/animal | Intraperitoneal | Reduced leukocyte influx | |
| WKYMV | Carrageenan-induced peritonitis (mouse) | 100 µ g/animal | Intraperitoneal | Reduced leukocyte influx | |
| Lipoxin A4 | IL-1β induced inflammation (mouse) | Anti-inflammatory doses | - | Inhibition of cell recruitment | |
| Compound 43 | IL-1β induced inflammation (mouse) | Anti-inflammatory doses | - | Inhibition of cell recruitment | |
| SAA | IL-1β induced inflammation (mouse) | - | - | Increased cell recruitment |
Visualizations
Caption: FPR2 signaling pathway upon agonist binding.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Troubleshooting logic for in vivo FPR2 agonist experiments.
References
- 1. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of FPR2 Agonist 2 on FPR1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of the selective FPR2 agonist, "Agonist 2," on the Formyl Peptide Receptor 1 (FPR1).
Frequently Asked Questions (FAQs)
Q1: What are Formyl Peptide Receptors 1 and 2 (FPR1 and FPR2)?
FPR1 and FPR2 are G protein-coupled receptors (GPCRs) that play crucial roles in the innate immune system by recognizing N-formylated peptides from bacteria and mitochondria, as well as other endogenous and exogenous ligands.[1][2][3] They are primarily expressed on phagocytic leukocytes and mediate a range of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][4] Despite sharing significant sequence homology, they can trigger distinct downstream signaling pathways and have different ligand specificities.
Q2: Why is it important to assess the off-target effects of an FPR2 agonist on FPR1?
Although FPR2 is a promising therapeutic target for modulating inflammatory responses, its close structural and functional relationship with FPR1 necessitates a thorough evaluation of selectivity. Off-target activation of FPR1 by an intended FPR2 agonist could lead to unintended pro-inflammatory effects, confounding experimental results and potentially causing adverse effects in a clinical setting. Therefore, confirming the selectivity of "Agonist 2" is a critical step in its preclinical characterization.
Q3: What are the initial screening assays to determine the selectivity of "Agonist 2"?
Initial screening should involve in vitro assays using cell lines stably expressing either human FPR1 or FPR2. The most common primary assays are:
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of "Agonist 2" for both receptors.
-
Calcium Mobilization Assays: To measure the functional potency (EC50) and efficacy of "Agonist 2" in activating FPR1 and FPR2.
Q4: What does a significant shift in the EC50 value indicate when testing "Agonist 2" on FPR1-expressing cells?
A low EC50 value (typically in the nanomolar to low micromolar range) for "Agonist 2" in FPR1-expressing cells indicates that it is a potent activator of FPR1, signifying a significant off-target effect. An ideal selective FPR2 agonist should have a very high EC50 value for FPR1, or no activity at all, demonstrating a clear separation in potency between the two receptors.
Troubleshooting Guides
Issue 1: "Agonist 2" shows activity on both FPR1- and FPR2-expressing cells in the calcium mobilization assay.
-
Possible Cause 1: Lack of Selectivity. "Agonist 2" may be a dual agonist, activating both FPR1 and FPR2.
-
Troubleshooting Step: Quantify the potency (EC50) for both receptors. A selectivity index can be calculated by dividing the EC50 for FPR1 by the EC50 for FPR2. A high selectivity index (>100-fold) is generally desired. If the selectivity is low, the compound may not be suitable for studies requiring specific FPR2 activation.
-
-
Possible Cause 2: Endogenous Receptor Expression. The parental cell line used for transfection (e.g., HEK293, CHO) may have low levels of endogenous FPR expression.
-
Troubleshooting Step: Test the parental (untransfected) cell line for responsiveness to high concentrations of "Agonist 2" and known FPR1/FPR2 agonists (e.g., fMLF). If a response is observed, select a different parental cell line for your experiments.
-
-
Possible Cause 3: Cross-Contamination. Reagents or cell cultures may be contaminated.
-
Troubleshooting Step: Ensure proper aseptic techniques. Use fresh, validated reagents and cell stocks.
-
Issue 2: High variability in chemotaxis assay results.
-
Possible Cause 1: Suboptimal Agonist Concentration. The chemotactic response to GPCR agonists often follows a bell-shaped curve. Concentrations that are too high can lead to receptor desensitization and reduced migration.
-
Troubleshooting Step: Perform a full dose-response curve for "Agonist 2" in your chemotaxis assay to identify the optimal concentration for migration.
-
-
Possible Cause 2: Cell Health and Viability. Poor cell health will negatively impact their ability to migrate.
-
Troubleshooting Step: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.
-
-
Possible Cause 3: Assay Conditions. Factors like incubation time, serum concentration, and the type of membrane used in the Boyden chamber can affect results.
-
Troubleshooting Step: Optimize these parameters for your specific cell type and experimental setup.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for "Agonist 2" compared to known FPR1 and FPR2 agonists. This data is for illustrative purposes to guide the interpretation of experimental results.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Calcium Mobilization |
| fMLF (FPR1 Agonist) | FPR1 | 1.5 | 2.1 |
| FPR2 | >1000 | >1000 | |
| WKYMVm (Pan-FPR Agonist) | FPR1 | 5.2 | 10.5 |
| FPR2 | 0.8 | 1.2 | |
| "Agonist 2" (Hypothetical Selective FPR2 Agonist) | FPR1 | >10,000 | >10,000 |
| FPR2 | 15 | 25 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is used to determine the functional potency of "Agonist 2" on FPR1 and FPR2.
Materials:
-
CHO or HEK293 cells stably transfected with human FPR1 or human FPR2.
-
Parental CHO or HEK293 cells (negative control).
-
Culture medium (e.g., Ham's F12 or DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer.
-
"Agonist 2" and control agonists (fMLF for FPR1, WKYMVm for FPR2).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the FPR1-expressing, FPR2-expressing, and parental cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in assay buffer for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few cycles.
-
Agonist Addition: Inject serial dilutions of "Agonist 2" or control agonists into the wells.
-
Data Acquisition: Immediately after injection, measure the change in fluorescence over time.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the dose-response curve and determine the EC50 value using non-linear regression.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of "Agonist 2" to induce directed cell migration via FPR1 or FPR2.
Materials:
-
Neutrophils or cell lines expressing FPR1 or FPR2 (e.g., differentiated HL-60 cells).
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA).
-
"Agonist 2" and control agonists.
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size).
-
Cell staining and quantification reagents (e.g., Calcein AM or a cell viability stain).
Procedure:
-
Chamber Setup: Place the desired concentrations of "Agonist 2" or control agonists in the lower wells of the Boyden chamber. Place the membrane over the lower wells.
-
Cell Addition: Add a suspension of the cells to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow migration (e.g., 60-120 minutes).
-
Cell Removal: After incubation, remove the non-migrated cells from the top of the membrane.
-
Staining and Quantification: Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescent dye.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration.
Visualizations
Caption: FPR1 and FPR2 G-protein coupled signaling pathways.
Caption: Workflow for assessing the selectivity of "Agonist 2".
Caption: Troubleshooting logic for unexpected cross-reactivity.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing FPR2 agonist 2 degradation in experimental media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of FPR2 agonist 2 (also known as compound (S)-11l), a potent ureidopropanamide-based small molecule agonist of the Formyl Peptide Receptor 2. Ensuring the stability of this compound in your experimental media is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound, also referred to as compound (S)-11l, is a small molecule belonging to the ureidopropanamide class of compounds. It is not a peptide. Its chemical structure makes it susceptible to degradation in aqueous environments, which is an important consideration for in vitro experiments.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The degradation of this compound in cell culture media can be attributed to several factors:
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum or FBS) contains various enzymes, such as esterases and proteases, that can potentially metabolize the compound. Furthermore, live cells in the culture can secrete enzymes or metabolize the compound intracellularly.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can promote the hydrolysis of labile functional groups within the this compound molecule, such as the urea and amide bonds.
-
Binding to Media Components: Small molecules can bind to proteins like albumin present in serum, which can affect their stability and bioavailability in the assay.
-
Chemical Reactivity: The compound may react with components present in the basal medium.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following strategies:
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free conditions, this will eliminate a major source of degrading enzymes.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use. Avoid storing diluted solutions in aqueous media for extended periods.
-
Optimize Incubation Time: Use the shortest incubation time that is sufficient to observe the desired biological effect.
-
Conduct Stability Controls: Perform a stability test of this compound in your specific experimental media to understand its degradation profile over the time course of your experiment.
Q4: I am observing inconsistent results with this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological response. It is highly recommended to perform a stability assessment to confirm this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in a long-term experiment (>24h) | Degradation of this compound in the culture medium. | 1. Replenish the media with freshly prepared this compound every 24 hours.2. Perform a time-course experiment to determine the rate of degradation and adjust the replenishment schedule accordingly.3. If possible, switch to a serum-free medium to reduce enzymatic degradation. |
| High variability between replicate wells or experiments | Inconsistent degradation due to slight variations in cell density, serum lot, or incubation time. | 1. Standardize all experimental parameters meticulously.2. Perform a stability check for each new batch of serum.3. Prepare a master mix of the final compound dilution in the medium to add to all wells to ensure uniformity. |
| No biological effect observed at expected concentrations | Complete or rapid degradation of the compound upon addition to the experimental medium. | 1. Confirm the biological activity of your stock solution in a short-term, rapid assay if available.2. Perform a stability test to determine the half-life of the compound in your specific media and conditions.3. Increase the initial concentration to compensate for degradation, based on stability data. |
Quantitative Data on Stability
While specific stability data for this compound in various cell culture media is not extensively published, the table below provides an illustrative example of what a stability assessment might reveal for a small molecule with similar characteristics. This data is for illustrative purposes only.
| Medium | Serum Concentration | Incubation Time (hours) | % Remaining (Illustrative) |
| DMEM | 0% | 24 | 85% |
| DMEM | 10% FBS | 24 | 65% |
| RPMI-1640 | 0% | 24 | 88% |
| RPMI-1640 | 10% FBS | 24 | 70% |
| DMEM | 10% FBS | 48 | 40% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested and pre-warm it to 37°C.
-
Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Incubate the medium at 37°C in a cell culture incubator.
-
As a control, prepare a solution of the compound in PBS to assess its inherent chemical stability.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately stop any potential degradation by adding 2 volumes of ice-cold acetonitrile to each aliquot. This will precipitate proteins and halt enzymatic activity.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to new tubes for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS or HPLC method.
-
Plot the percentage of the compound remaining at each time point compared to the T=0 sample to determine the stability profile.
-
Visualizations
Dealing with lot-to-lot variability of FPR2 expression in primary cells
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering lot-to-lot variability in Formyl Peptide Receptor 2 (FPR2) expression in primary cells.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in my FPR2 expression results between different batches of primary cells?
Variability in FPR2 expression across different lots of primary cells is a common issue stemming from several key factors:
-
Donor-to-Donor Variability: This is a primary source of variation. Primary cells are derived from different individuals, each with a unique genetic background, age, health status, and environmental exposure history. These intrinsic differences can lead to significant variations in the baseline expression of receptors like FPR2.[1] Mononuclear cell products will invariably reflect the specific state of the donor at the time of collection.[1]
-
Cellular Source and Purity: FPR2 is expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as non-immune cells like epithelial cells.[2][3] The exact composition and purity of the isolated primary cell population can differ between lots, affecting the overall measured expression level.
-
Cell Culture and Stimulation Conditions: FPR2 expression is not static and can be modulated by the cellular microenvironment.[2] Pro-inflammatory cytokines like TNF-α can upregulate FPR2 expression, while others like IL-4 may inhibit it. Therefore, subtle differences in cell culture media, serum lots, passaging conditions, or the presence of inflammatory stimuli can alter FPR2 expression levels.
-
Cell Differentiation State: The differentiation status of primary cells can influence FPR2 expression. For instance, the expression of FPR2 increases significantly as THP-1 monocytes differentiate into M2 macrophages.
Q2: How can I accurately quantify and compare FPR2 expression across different cell lots?
To reliably compare FPR2 expression, it is crucial to use a combination of quantitative techniques that measure at different biological levels (mRNA and protein). Each method has its own advantages and considerations.
Comparison of Methods for Quantifying FPR2 Expression
| Method | What It Measures | Pros | Cons | Typical Application |
| Quantitative PCR (qPCR) | mRNA transcript levels | Highly sensitive and specific; good for detecting low expression levels. | Does not always correlate with functional protein levels due to post-transcriptional regulation. | Screening new cell lots for baseline Fpr2 gene expression; studying transcriptional regulation. |
| Flow Cytometry | Cell surface protein expression on a per-cell basis | Provides single-cell resolution; can quantify expression in heterogeneous populations; essential for assessing surface-available receptors for ligand binding. | Dependent on high-quality, validated antibodies; lot-to-lot variability of antibodies can be an issue. | Confirming surface protein expression; sorting cell populations based on FPR2 levels. |
| Western Blot | Total protein expression (surface and intracellular) | Can detect total cellular protein, providing a different perspective than flow cytometry. | Less quantitative than qPCR or flow cytometry; can be influenced by antibody quality and protein extraction efficiency. | Confirming overall protein presence; investigating changes in total protein levels. |
A recommended workflow involves first screening lots for Fpr2 mRNA via qPCR and then confirming functionally relevant surface protein expression using flow cytometry.
Q3: My functional assay results (e.g., calcium mobilization) are inconsistent, even when I normalize for cell number. What could be the cause?
Inconsistent functional results, despite consistent cell numbers, are often directly linked to variable levels of functional FPR2 protein on the cell surface. Since FPR2 is a G-protein coupled receptor (GPCR), its activation leads to downstream signaling events like intracellular calcium release.
-
Variable Receptor Density: A lower density of FPR2 on the cell surface will lead to a diminished response to an agonist, resulting in a lower peak calcium signal.
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists or certain culture conditions can cause the receptor to internalize, rendering the cells less responsive to further stimulation.
-
Cell Health and Viability: Poor cell health can impair signaling pathways downstream of the receptor, even if FPR2 expression is high.
Troubleshooting Strategy:
-
Correlate Function with Expression: For each cell lot, perform flow cytometry to quantify the mean fluorescence intensity (MFI) of FPR2 staining alongside your functional assay. This allows you to normalize the functional output (e.g., peak calcium flux) to the level of receptor expression.
-
Use Positive and Negative Controls: Utilize a potent synthetic FPR2 agonist like WKYMVm as a positive control to confirm the functional responsiveness of your cells. Use a specific FPR2 antagonist, such as WRW4, to ensure the observed response is specific to FPR2 activation.
-
Check Cell Viability: Always perform a viability check (e.g., using a live/dead stain) concurrently with your experiments.
Q4: What are the best practices for minimizing variability in FPR2-related experiments?
Minimizing variability requires a systematic approach encompassing experimental planning, execution, and reagent management.
-
Standardize Protocols (SOPs): Develop and strictly adhere to detailed SOPs for cell thawing, culturing, harvesting, and experimental procedures.
-
Reagent and Media Qualification: When a new lot of a critical reagent (e.g., FBS, antibodies, cytokines) is purchased, it should be validated to ensure it produces results consistent with the previous lot. Store all reagents, especially temperature- and light-sensitive antibodies, according to the manufacturer's instructions to maintain stability.
-
Donor Screening: If possible, screen cells from multiple donors to establish a baseline range of FPR2 expression. For long-term studies, consider banking a large batch of cells from a single, well-characterized donor.
-
Establish a Baseline: Before starting a series of experiments, characterize each new lot of primary cells for both FPR2 mRNA (qPCR) and protein (flow cytometry) expression. This allows you to either select lots that fall within an acceptable range or use the expression data to normalize your results.
-
Run Concurrent Controls: Always include an internal positive control (a cell lot with known, stable FPR2 expression) and negative control (a cell line known not to express FPR2) in your experiments.
Troubleshooting Guides
Guide 1: Low or No Detectable FPR2 Expression
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Type or Low Purity | Confirm the identity and purity of your primary cells using cell-specific markers (e.g., CD14 for monocytes). FPR2 expression can be low in some cell types. |
| Suboptimal Antibody Performance | The anti-FPR2 antibody may be from a poor lot, expired, or used at a suboptimal concentration. Titrate your antibody to find the optimal concentration. Test a different antibody clone or one from a different manufacturer. |
| Ineffective Staining Protocol (Flow Cytometry) | Ensure your staining buffer, incubation times, and temperature are optimal. Include an Fc block step to prevent non-specific antibody binding. |
| Low Gene Expression | Verify with qPCR. If mRNA levels are also low, the cause is likely biological (donor variability, cell type). Consider stimulating cells with an agent known to increase FPR2 expression, such as TNF-α, if appropriate for your experimental model. |
Guide 2: High Variability in Functional Assays (e.g., Calcium Mobilization)
| Potential Cause | Troubleshooting Step |
| Variable Surface FPR2 Expression | As detailed in Q3, quantify surface FPR2 expression via flow cytometry for each cell lot and use this data to normalize your functional results. |
| Inconsistent Agonist/Antagonist Preparation | Prepare fresh dilutions of ligands for each experiment from a validated stock solution. Peptide agonists can degrade with improper storage or multiple freeze-thaw cycles. |
| Assay Buffer or Dye Loading Issues | Ensure the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded consistently across all wells and plates. Inconsistent loading can lead to variable baseline fluorescence and signal amplitude. Use a standardized, validated assay buffer. |
| Instrument Settings | Maintain consistent instrument settings (e.g., laser power, PMT voltages, temperature) for all acquisitions. |
Key Experimental Protocols
Protocol 1: Quantification of FPR2 Surface Protein by Flow Cytometry
-
Cell Preparation: Harvest primary cells and wash them with ice-cold FACS buffer (PBS + 2% FBS + 1 mM EDTA).
-
Fc Receptor Blockade: Resuspend cells in FACS buffer containing an Fc blocking reagent and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add a validated, fluorochrome-conjugated anti-FPR2 antibody at its predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Viability Staining: Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.
-
Data Acquisition: Acquire data on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 10,000-50,000 live cells).
-
Analysis: Gate on the live, single-cell population. Analyze the Mean Fluorescence Intensity (MFI) or the percentage of FPR2-positive cells. Always include an isotype control or fluorescence-minus-one (FMO) control to set your gates correctly.
Protocol 2: Quantification of Fpr2 mRNA by qPCR
-
RNA Extraction: Isolate total RNA from your primary cell pellets using a standard kit (e.g., TRIzol or column-based methods). Ensure RNA quality and integrity using a spectrophotometer (A260/280 ratio) or an automated electrophoresis system.
-
cDNA Synthesis: Perform reverse transcription on 500 ng to 1 µg of total RNA using a high-capacity cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Use a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of Fpr2 to that of a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the ΔΔCt method.
Protocol 3: Functional Assessment by Calcium Mobilization Assay
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere if necessary.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium and add the loading buffer to the cells.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Data Acquisition: Measure the baseline fluorescence for 15-30 seconds. Inject the FPR2 agonist (e.g., WKYMVm) and immediately begin recording the change in fluorescence over time (typically for 2-3 minutes). The signal reflects the increase in intracellular calcium concentration.
-
Analysis: Analyze the data by calculating the peak fluorescence intensity, the area under the curve (AUC), or the difference between the peak and baseline fluorescence.
Visualizations
Caption: Key intracellular signaling cascades activated by FPR2 ligation.
Caption: Standardized workflow for qualifying new primary cell lots.
Caption: Decision tree for diagnosing sources of experimental variability.
References
- 1. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining FPR2 Agagonist Cytotoxicity in Microglial Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Formyl Peptide Receptor 2 (FPR2) agonists in microglial cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of an FPR2 agonist on microglial cell viability?
A1: Generally, FPR2 agonists are considered to have protective, anti-inflammatory, and pro-resolving effects on microglial cells.[1][2] In many experimental settings, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) or oligomeric β-amyloid, FPR2 agonists are expected to increase cell viability or protect against cytotoxicity.[1][3] However, the specific effect can be context-dependent, influenced by the agonist used, its concentration, the specific microglial cell line, and the experimental conditions.
Q2: Which microglial cell lines are appropriate for these types of studies?
A2: Commonly used and well-characterized immortalized murine microglial cell lines include BV2 and N9 cells.[4] Primary microglial cultures from rats or mice are also frequently used to more closely mimic in vivo conditions. The choice of cell line may depend on the specific research question and available resources.
Q3: What are the standard assays to measure cytotoxicity in this context?
A3: The most common assays to measure cytotoxicity include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell viability. Apoptosis can be assessed using assays that measure the activity of caspases, such as caspase-3.
Q4: How can I confirm that the observed effects are mediated by FPR2?
A4: To confirm the involvement of FPR2, it is recommended to use a selective FPR2 antagonist, such as WRW4. Pre-treating the microglial cells with the antagonist before adding the agonist should reverse the agonist's effects. This helps to demonstrate that the observed changes in cytotoxicity are specifically due to the activation of FPR2.
Q5: Can FPR2 agonists ever induce a pro-inflammatory or cytotoxic effect?
A5: While generally protective, the response to FPR2 agonists can be complex. Some ligands of FPR2, such as serum amyloid A and certain β-amyloid peptides, can have pro-inflammatory effects. The specific signaling cascade activated by an agonist can be ligand-dependent, and in some contexts, this could potentially lead to unexpected pro-inflammatory outcomes. Careful dose-response studies and characterization of the inflammatory profile are therefore essential.
Data Presentation: Quantitative Effects of FPR2 Agonists on Microglial Viability
The following table summarizes quantitative data from various studies on the effects of different FPR2 agonists on microglial cell viability and related markers.
| Agonist | Cell Line | Inflammatory Stimulus | Agonist Concentration | Incubation Time | Observed Effect on Cytotoxicity/Viability | Reference |
| LXA4 | Rat Primary Microglia | LPS (0.1 µg/mL) | 0.1 µM | 3 hours | Inhibition of LPS-induced cell death | |
| AT-LXA4 | Rat Primary Microglia | LPS (0.1 µg/mL) | 0.1 µM | 3 hours | Inhibition of LPS-induced cell death | |
| MR-39 | Rat Primary Microglia | LPS (0.1 µg/mL) | 1 µM and 5 µM | 24 hours | Inhibition of LPS-induced cell death | |
| Quin-C1 | BV2 Cells | Aβ1-42 (100nM) | 100 nM | 2 hours | Reduced Aβ1-42-induced ROS release from 124.4% to 97.5% of untreated control | |
| C43 | BV2 Cells | LPS (50 ng/mL) | 100 nM | 1 hour post-LPS | Reversed LPS-induced ROS production by approximately 100% | |
| AMS21 | Organotypic Hippocampal Cultures | LPS | Not specified | Not specified | Decreased LPS-evoked LDH release | |
| Catalpol | BV2 Cells | LPS (500 ng/mL) | 250-500 µM | 24 hours pre-treatment | No observable cytotoxic effects at these concentrations |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
96-well tissue culture plates
-
Microglial cells (e.g., BV2)
-
Complete culture medium
-
FPR2 agonist and any inflammatory stimulus (e.g., LPS)
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a predetermined optimal density and incubate until they adhere and reach the desired confluency.
-
Treatment:
-
For the experimental group , treat the cells with the desired concentrations of the FPR2 agonist, with or without an inflammatory stimulus.
-
For the spontaneous LDH release control , treat cells with the vehicle control.
-
For the maximum LDH release control , treat cells with lysis buffer 45 minutes before the end of the experiment.
-
Include a background control with culture medium only (no cells).
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 3, 6, or 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
MTT Cell Viability Assay
This protocol is a standard procedure for assessing cell viability.
Materials:
-
96-well tissue culture plates
-
Microglial cells
-
Complete culture medium
-
FPR2 agonist and any inflammatory stimulus
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells in a 96-well plate as described in the LDH assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
MTT Addition: Approximately 4 hours before the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Return the plate to the incubator and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the viability of the control cells.
Caspase-3 Activity Assay
This protocol outlines the general steps for a colorimetric caspase-3 assay.
Materials:
-
Microglial cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells as required for your experiment.
-
Cell Lysis: After treatment, collect and lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the caspase-3 in the apoptotic cells to cleave the substrate.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Troubleshooting Guide
Issue 1: I am observing precipitation of my FPR2 agonist in the cell culture medium.
-
Possible Cause: The agonist may have poor solubility in aqueous solutions, especially if a highly concentrated stock in a solvent like DMSO is added directly to the medium.
-
Solution:
-
Prepare a more dilute stock solution of the agonist.
-
Perform a stepwise dilution of the DMSO stock into a small volume of pre-warmed (37°C) culture medium before adding it to the final culture volume.
-
Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%).
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Issue 2: My FPR2 agonist is not showing the expected protective effect against LPS-induced cytotoxicity.
-
Possible Causes:
-
Agonist Instability: The agonist may be degrading in the cell culture medium over the incubation period.
-
Suboptimal Concentration or Timing: The concentration of the agonist or the timing of its addition relative to the inflammatory stimulus may not be optimal.
-
Cell Line Specificity: The specific microglial cell line being used may respond differently to the agonist.
-
-
Solutions:
-
Check Agonist Stability: Perform a stability assay of your agonist in the cell culture medium over time.
-
Optimize Concentration and Timing: Conduct a dose-response experiment with a range of agonist concentrations. Also, test different pre-treatment and co-treatment timings with the inflammatory stimulus.
-
Confirm FPR2 Expression: Verify the expression of FPR2 in your microglial cell line using techniques like qPCR or Western blotting.
-
Use a Positive Control: Include a well-characterized FPR2 agonist with known protective effects as a positive control.
-
Issue 3: I am observing a pro-inflammatory response (e.g., increased cytokine release) after adding the FPR2 agonist.
-
Possible Causes:
-
Ligand-biased Signaling: Some FPR2 agonists can preferentially activate pro-inflammatory signaling pathways.
-
Contamination: The agonist solution or cell culture may be contaminated with endotoxins (like LPS).
-
-
Solutions:
-
Characterize the Inflammatory Profile: In addition to cytotoxicity assays, measure the release of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) to fully characterize the cellular response to the agonist.
-
Use Endotoxin-free Reagents: Ensure that all reagents and solutions used in the experiment are sterile and endotoxin-free.
-
Test a Different Agonist: If the pro-inflammatory effect persists, consider testing a different FPR2 agonist with a known anti-inflammatory profile.
-
Issue 4: High background in my LDH or MTT assay.
-
Possible Causes:
-
Serum in the Medium: The serum used in the culture medium can contain LDH, leading to high background in the LDH assay. Phenol red in the medium can also interfere with the absorbance readings in the MTT assay.
-
Cell Stress: Over-trypsinization or harsh handling of cells can cause premature cell death and high background.
-
-
Solutions:
-
Reduce Serum Concentration: Use the minimum percentage of serum required for your cell line during the assay. Alternatively, use a serum-free medium for the duration of the assay if the cells can tolerate it.
-
Use Phenol Red-Free Medium: For MTT assays, use a culture medium without phenol red.
-
Gentle Cell Handling: Handle the cells gently during seeding and treatment to minimize stress-induced cell death.
-
Visualizations
Caption: Experimental workflow for assessing FPR2 agonist cytotoxicity.
Caption: Simplified FPR2 signaling pathways in microglia.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Pro-inflammatory Effects of an FPR2 Agonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and interpret unexpected pro-inflammatory effects observed during experiments with Formyl Peptide Receptor 2 (FPR2) agonists.
Frequently Asked Questions (FAQs)
Q1: My FPR2 agonist, which was expected to be anti-inflammatory, is showing pro-inflammatory effects. Why is this happening?
A1: The Formyl Peptide Receptor 2 (FPR2) is a highly versatile G protein-coupled receptor (GPCR) known for its dual role in modulating both pro- and anti-inflammatory responses.[1][2] This "double-edged sword" nature means that the cellular response to an FPR2 agonist is not fixed and can be influenced by several factors:
-
Ligand-Specific Signaling (Biased Agonism): Different agonists can stabilize distinct conformations of the FPR2 receptor, leading to the activation of different downstream signaling pathways.[3][4][5] For example, while ligands like Lipoxin A4 (LXA4) and Annexin A1 typically elicit anti-inflammatory and pro-resolving effects, other endogenous ligands like Serum Amyloid A (SAA) and synthetic peptides can trigger potent pro-inflammatory responses.
-
Cell Type-Specific Expression and Signaling Machinery: The expression of FPR2 and the availability of downstream signaling molecules can vary significantly between different cell types (e.g., neutrophils, monocytes, microglia). This cellular context dictates the ultimate biological outcome of FPR2 activation.
-
Experimental Conditions: Factors such as agonist concentration, duration of exposure, and the presence of other inflammatory stimuli can influence the observed effect. For instance, low concentrations of SAA might induce the production of the pro-inflammatory cytokine TNF-α in monocytes, while high concentrations can lead to the release of the anti-inflammatory cytokine IL-10.
Q2: What are the known pro-inflammatory signaling pathways activated by FPR2?
A2: Pro-inflammatory signaling downstream of FPR2 activation can involve several key pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of ERK, p38 MAPK, and JNK has been linked to the production of pro-inflammatory mediators. For example, SAA-induced activation of FPR2 can trigger ERK and p38 MAPK, leading to the production of TNF-α.
-
NF-κB Pathway: Certain FPR2 agonists can lead to the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression. SAA binding to FPR2 has been shown to increase the expression of NF-κB.
-
Calcium Mobilization: FPR2 activation often leads to an increase in intracellular calcium concentration, which can trigger various pro-inflammatory cellular responses, including chemotaxis and degranulation.
-
Reactive Oxygen Species (ROS) Production: FPR2 can modulate oxidative stress through the activation of NADPH oxidase (NOX), leading to the generation of ROS, which are key signaling molecules in inflammation.
Q3: How can I determine if the observed pro-inflammatory effect is a true on-target effect of my FPR2 agonist?
A3: To confirm that the pro-inflammatory response is mediated by FPR2, consider the following experiments:
-
Use of a Specific FPR2 Antagonist: Pre-treatment of your cells with a selective FPR2 antagonist, such as WRW4, should block the pro-inflammatory effects of your agonist.
-
Experiments in FPR2 Knockout/Knockdown Models: If available, utilizing cells or animal models where the FPR2 gene is knocked out or its expression is silenced (e.g., using siRNA) can provide definitive evidence. The pro-inflammatory effect should be absent or significantly reduced in these models.
-
Control Experiments with Known Agonists: Compare the response of your agonist with that of known pro-inflammatory (e.g., SAA) and anti-inflammatory (e.g., LXA4, Annexin A1-derived peptide Ac2-26) FPR2 agonists in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Increase in Pro-inflammatory Cytokine Release
You observe an increase in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) upon treatment with your FPR2 agonist.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Biased Agonism | The agonist may preferentially activate pro-inflammatory pathways. |
| Action: Characterize the signaling profile of your agonist. Perform a Western blot to assess the phosphorylation of key signaling proteins like ERK, p38, and NF-κB p65. | |
| Cell Type Specificity | The chosen cell line or primary cells may be prone to a pro-inflammatory response via FPR2. |
| Action: Test the agonist on a different cell type known to exhibit anti-inflammatory responses to FPR2 activation (if applicable to your research question). | |
| Agonist Concentration | The concentration of the agonist may be too high, leading to off-target effects or a switch in signaling. |
| Action: Perform a dose-response curve to determine the optimal concentration for the desired effect. | |
| Contamination | The agonist preparation may be contaminated with endotoxins (e.g., LPS). |
| Action: Test your agonist preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
Data Presentation: Example of Cytokine Release Profile
| Agonist | Concentration | TNF-α Release (pg/mL) | IL-10 Release (pg/mL) |
| Vehicle | - | 15 ± 3 | 5 ± 1 |
| Your Agonist | 100 nM | 250 ± 25 | 10 ± 2 |
| SAA (pro-inflammatory control) | 100 nM | 300 ± 30 | 8 ± 2 |
| LXA4 (anti-inflammatory control) | 100 nM | 20 ± 5 | 150 ± 15 |
| Data are presented as mean ± SEM from three independent experiments. |
Issue 2: Unexpected Chemotaxis of Immune Cells
Your FPR2 agonist is inducing the migration of neutrophils or monocytes, which is contrary to the expected anti-inflammatory effect of inhibiting cell migration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Ligand-Specific Chemotactic Signaling | Some FPR2 agonists are potent chemoattractants. |
| Action: Confirm the chemotactic response is FPR2-dependent using an antagonist or FPR2-deficient cells. | |
| Experimental Setup | The chemotaxis assay conditions may be favoring migration. |
| Action: Optimize the agonist concentration and incubation time. Ensure the chemoattractant gradient is properly established. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR2 activation.
Methodology:
-
Cell Preparation:
-
Culture cells expressing FPR2 (e.g., CHO cells stably expressing human FPR2, or immune cells like HL-60) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Krebs-Henseleit buffer) containing a calcium indicator dye (e.g., Fura-2 AM).
-
Incubate the cells to allow for dye loading.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Measurement:
-
Aliquot the cell suspension into a 96-well plate.
-
Use a fluorescence plate reader to measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Add your FPR2 agonist at various concentrations.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio to determine the extent of calcium mobilization.
-
Generate dose-response curves to determine the EC50 of your agonist.
-
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an FPR2 agonist to induce directed cell migration.
Methodology:
-
Chamber Setup:
-
Use a Boyden chamber with a porous membrane (pore size appropriate for the cell type, e.g., 3-8 µm).
-
Add your FPR2 agonist or a control chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a percentage of the input cells.
-
Visualizations
Signaling Pathways
References
- 1. What are FPR2 stimulants and how do they work? [synapse.patsnap.com]
- 2. Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases | CoLab [colab.ws]
- 3. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased allosteric modulation of formyl peptide receptor 2 leads to distinct receptor conformational states for pro- and anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Validation & Comparative
A Comparative Analysis of FPR2 Agonist Ac2-26 and Lipoxin A4 in Modulating Inflammatory Responses
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the synthetic FPR2 agonist Ac2-26 and the endogenous ligand Lipoxin A4 (LXA4). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G-protein coupled receptor that plays a pivotal role in the resolution of inflammation.[1] Its ability to be activated by a structurally diverse range of ligands, which can elicit either pro- or anti-inflammatory responses, makes it a compelling therapeutic target.[1] Among its agonists, the endogenous eicosanoid Lipoxin A4 (LXA4) and the synthetic peptide Ac2-26, derived from the N-terminus of Annexin A1, are well-characterized anti-inflammatory and pro-resolving mediators.[1][2] This guide delves into a comparative analysis of their efficacy, drawing upon key experimental findings.
Data Presentation: Quantitative Comparison of Ac2-26 and Lipoxin A4
The following tables summarize the available quantitative data comparing the activity of Ac2-26 and Lipoxin A4 at the FPR2 receptor. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
| Parameter | Ac2-26 | Lipoxin A4 | Cell Type/System | Citation |
| Potency (Phagocytosis) | 1.5-fold increase over basal | 1.7-fold increase over basal | Bone marrow-derived macrophages (BMDMs) | [2] |
| Concentration for Phagocytosis | 10-30 µM | 1 nM | Bone marrow-derived macrophages (BMDMs) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic neutrophils, a key process in the resolution of inflammation.
1. Cell Preparation:
- Bone marrow-derived macrophages (BMDMs) are isolated from wild-type mice and cultured.
- Human polymorphonuclear neutrophils (PMNs) are isolated and induced to undergo apoptosis.
2. Treatment:
- BMDMs are treated with either vehicle, Lipoxin A4 (1 nM), or Ac2-26 (10-30 µM) for 15 minutes at 37°C.
3. Co-incubation:
- Apoptotic PMNs are added to the treated BMDMs and co-incubated for 30 minutes at 37°C.
4. Quantification:
- Non-ingested PMNs are washed away.
- The percentage of macrophages that have phagocytosed apoptotic neutrophils is determined by microscopy or flow cytometry. Phagocytosis is often expressed as a fold increase over the basal level (vehicle-treated cells).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by FPR2 agonists and a typical experimental workflow for assessing their efficacy.
References
Comparative Guide to Determining the Selectivity of FPR2 Agonist 2 for FPR2 over FPR1
This guide provides a comprehensive overview of the experimental methodologies required to assess the selectivity of a compound, herein referred to as "FPR2 agonist 2," for the Formyl Peptide Receptor 2 (FPR2) over Formyl Peptide Receptor 1 (FPR1). The selective activation of FPR2 is a promising therapeutic strategy for resolving inflammation, making selectivity assays a critical component of drug development.[1][2][3]
Formyl peptide receptors, including FPR1 and FPR2, are G protein-coupled receptors (GPCRs) that play crucial roles in the inflammatory response.[4][5] While both are involved in host defense, they can have different, and sometimes opposing, functions. FPR1 is typically associated with pro-inflammatory, antibacterial responses, whereas FPR2 is recognized for its dual role in both pro-inflammatory and pro-resolving pathways, the latter being critical for healing and tissue repair. Consequently, developing agonists that selectively target FPR2 is a key objective to harness its anti-inflammatory and pro-resolving effects while minimizing the potential side effects of FPR1 activation.
"this compound" has been identified as a potent agonist with the ability to permeate the blood-brain barrier. Initial studies have reported its EC50 values for FPR2 and FPR1, providing a quantitative measure of its selectivity. This guide outlines the key assays used to generate such data.
Quantitative Selectivity Profile
The selectivity of an agonist is determined by comparing its potency (EC50) or binding affinity (Ki) for the target receptor (FPR2) versus the off-target receptor (FPR1). A higher selectivity ratio (FPR1 EC50 / FPR2 EC50) indicates greater selectivity for FPR2.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Receptor | EC50 (µM) | Selectivity Ratio (FPR1/FPR2) |
|---|---|---|---|
| This compound | hFPR2 | 0.13 | ~8.5 |
| hFPR1 | 1.1 |
Data sourced from studies on FPR1/FPR2 HL60 cells.
Table 2: Comparative In Vitro Selectivity of Other Known FPR Agonists
| Compound | Receptor | EC50 / Ki | Selectivity over FPR1 | Reference |
|---|---|---|---|---|
| RCI Compounds | hFPR2 | nM potencies | >10,000-fold | |
| hFPR1 | >10,000-fold higher | |||
| WKYMVM | hFPR2 | Potent Agonist | Highly Selective for FPR2 | |
| fMLF | hFPR1 | Potent Agonist | More potent at FPR1 than FPR2 |
| BMS-986235 | hFPR2 | Potent Agonist | Selective | |
Experimental Protocols
Detailed methodologies for the primary assays used to determine agonist selectivity are provided below. These protocols are foundational for generating the comparative data presented in the tables.
Calcium Mobilization Assay
This is the most common functional assay to determine agonist potency. It measures the increase in intracellular calcium ([Ca2+]i) following GPCR activation.
Objective: To determine the concentration-dependent response of cells expressing either FPR1 or FPR2 to an agonist, allowing for the calculation of EC50 values.
Methodology:
-
Cell Culture: Use cell lines stably transfected to overexpress either human FPR1 or human FPR2 (e.g., CHO, HEK293, or HL-60 cells). Culture the cells in the appropriate medium, supplemented with a selection antibiotic like neomycin to maintain receptor expression.
-
Cell Preparation and Dye Loading:
-
Harvest cells and suspend them in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2AM (3 µM) or Fluo-4 AM (1.25 µg/ml), by incubating at 37°C for 30-45 minutes in the dark.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Plate the cells into a 96-well black, clear-bottom plate at a density of approximately 5 x 10^4 cells/well.
-
-
Assay Performance:
-
Use a fluorometric imaging plate reader (e.g., FlexStation 3) capable of automated compound addition.
-
Measure the baseline fluorescence for a short period.
-
Add varying concentrations of the test agonist (e.g., "this compound") to the wells.
-
Immediately begin measuring the fluorescence intensity. For Fura-2, measure emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.
-
-
Data Analysis:
-
The response is measured as the maximum change in fluorescence from the baseline.
-
Normalize the data, with the response to a known potent agonist for each receptor (e.g., 5 nM fMLF for FPR1 and 5 nM W peptide for FPR2) set as 100%.
-
Generate dose-response curves and calculate EC50 values using non-linear regression analysis (e.g., using Prism GraphPad).
-
Chemotaxis Assay
This assay assesses the ability of an agonist to induce directed cell migration, a key physiological function of FPR activation.
Objective: To quantify the chemotactic potency of an agonist for FPR1- and FPR2-expressing cells.
Methodology:
-
Cell Preparation: Use cells that endogenously express the receptors, such as human neutrophils or differentiated HL-60 cells (promyelocytic leukemia cells induced to differentiate into a neutrophil-like phenotype with DMSO).
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., 96-well ChemoTx® System) with a polycarbonate filter separating the upper and lower wells (typically 3-5 µm pore size).
-
Add different concentrations of the test agonist to the lower wells. The assay buffer serves as a negative control.
-
Add the cell suspension to the top of the filter in the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow migration (e.g., 60-90 minutes).
-
Quantification of Migration:
-
After incubation, remove non-migrated cells from the top of the filter.
-
Stain and count the cells that have migrated to the lower side of the filter or have fallen into the lower chamber.
-
Plot the number of migrated cells against the agonist concentration to determine the EC50 for chemotaxis.
-
Competitive Receptor Binding Assay
This assay directly measures the affinity of a test compound for the receptor by assessing its ability to displace a known, labeled ligand.
Objective: To determine the binding affinity (Ki) of "agonist 2" for FPR1 and FPR2.
Methodology:
-
Cell and Ligand Preparation:
-
Use cell lines expressing either FPR1 or FPR2.
-
Select a high-affinity fluorescently labeled peptide ligand that binds to both receptors, such as WPep-FITC.
-
-
Assay Performance:
-
In a 384-well plate, add varying concentrations of the unlabeled test agonist ("agonist 2").
-
Add the cell suspension (e.g., a mix of two cell lines distinguished by different color-coding if using a duplexed assay).
-
After a brief incubation, add a fixed concentration of the fluorescent ligand (WPep-FITC).
-
Incubate the plate on ice (4°C) for approximately 45 minutes to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Analyze the plate using a high-throughput flow cytometer.
-
Measure the amount of bound fluorescent ligand in the presence of the competing test agonist.
-
Calculate the inhibition constant (Ki) from the IC50 values (the concentration of test agonist that displaces 50% of the labeled ligand). The selectivity is the ratio of Ki(FPR1) / Ki(FPR2).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling events following receptor activation and the general workflow for determining agonist selectivity.
Caption: General signaling pathway for FPR2 activation.
Caption: Experimental workflow for determining FPR2 agonist selectivity.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating On-Target Activity of FPR2 Agonist 2 with FPR2 Knockout Mice: A Comparative Guide
Introduction to FPR2 and the Imperative of On-Target Validation
The Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR), is a highly promiscuous receptor that binds a wide array of structurally diverse ligands, including lipids, proteins, and peptides.[1][2] This versatility allows FPR2 to play a crucial role in a variety of physiological and pathological processes, notably in regulating inflammation.[2][3][4] Depending on the specific agonist, the cellular context, and the microenvironment, FPR2 activation can trigger either pro-inflammatory or anti-inflammatory and pro-resolving signaling pathways. This dual functionality makes FPR2 an attractive therapeutic target for a range of diseases, from chronic inflammatory disorders to cancer and neurodegenerative diseases.
Given the dichotomous nature of FPR2 signaling, validating that a novel agonist elicits its effects specifically through this receptor is paramount. Off-target effects could lead to misleading experimental results and potential toxicity. The use of FPR2 knockout (FPR2-/-) mice provides the definitive tool for confirming on-target activity. By comparing the cellular or systemic response to an agonist in wild-type (WT) mice versus FPR2-/- mice, researchers can unequivocally determine if the observed effects are mediated by FPR2. If an agonist's activity is significantly diminished or completely absent in knockout mice, it serves as strong evidence of on-target action.
This guide provides a comparative framework for validating the on-target activity of a representative synthetic agonist, designated here as "FPR2 Agonist 2," using FPR2 knockout mice. It includes a comparison with other known FPR2 agonists, detailed experimental protocols for key validation assays, and diagrams of the associated signaling pathways and experimental workflows.
Comparison of this compound with Alternative Agonists
To illustrate the validation process, we will consider "this compound" as a hypothetical selective synthetic small-molecule agonist, with properties similar to well-characterized compounds like Compound 43 or MR-39. The following table compares this representative agonist with other endogenous and synthetic FPR2 ligands.
| Agonist | Type | Receptor Selectivity | Primary Effect | On-Target Validation in FPR2-/- Mice |
| This compound (e.g., Compound 43) | Synthetic Small Molecule | Selective for FPR2 over FPR1 | Anti-inflammatory; inhibits neutrophil migration. | Anti-migratory properties are significantly reduced in FPR2-/- mice. |
| Lipoxin A4 (LXA4) | Endogenous Lipid | High affinity for FPR2. | Pro-resolving, anti-inflammatory. | Attenuates obesity-induced inflammation in WT mice, with effects expected to be absent in FPR2-/- mice. |
| Resolvin D1 (RvD1) | Endogenous Lipid | High affinity for FPR2. | Pro-resolving, anti-inflammatory. | Pro-resolving actions are not properly functional in FPR2 knockout mice. |
| Annexin A1 (and peptide Ac2-26) | Endogenous Protein/Peptide | Binds to both FPR1 and FPR2. | Predominantly anti-inflammatory and pro-resolving. | Anti-inflammatory effects are markedly reduced in FPR2-/- mice. |
| WKYMVm | Synthetic Peptide | Activates both FPR1 and FPR2. | Can be pro- or anti-inflammatory depending on context. | Inflammatory regulation and amelioration of hyperoxic lung injury are mediated via FPR2. |
| Serum Amyloid A (SAA) | Endogenous Protein | Binds to FPR2. | Pro-inflammatory. | SAA-induced neutrophil recruitment is lost in FPR2-/- mice. |
| MR-39 | Synthetic Small Molecule | Selective for FPR2. | Anti-inflammatory, neuroprotective. | Anti-inflammatory effects are absent in organotypic hippocampal cultures from FPR2-/- mice. |
Key Experimental Protocols for On-Target Validation
Validating the on-target activity of "this compound" requires a combination of in vitro and in vivo experiments comparing responses in cells and tissues from wild-type and FPR2 knockout mice.
In Vitro Calcium Mobilization Assay
Objective: To determine if "this compound" induces intracellular calcium flux in primary immune cells and to confirm the absence of this response in cells from FPR2-/- mice.
Methodology:
-
Cell Isolation: Isolate primary neutrophils or bone marrow-derived macrophages (BMDMs) from both wild-type (WT) and FPR2-/- mice following established protocols.
-
Cell Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Assay Performance:
-
Resuspend the dye-loaded cells in a suitable buffer and place them in a fluorometer or a plate reader capable of kinetic fluorescence measurement.
-
Establish a baseline fluorescence reading.
-
Add "this compound" at various concentrations to the cells.
-
Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Use a known FPR2 agonist (e.g., LXA4) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Data Analysis: Compare the dose-response curves of calcium mobilization induced by "this compound" in WT versus FPR2-/- cells. A significant reduction or complete lack of response in FPR2-/- cells indicates on-target activity.
In Vitro Chemotaxis Assay
Objective: To assess the ability of "this compound" to act as a chemoattractant or chemorepellent for immune cells and to verify this effect is FPR2-dependent.
Methodology:
-
Cell Preparation: Isolate neutrophils or macrophages from WT and FPR2-/- mice.
-
Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane separating the upper and lower chambers.
-
Procedure:
-
Place a solution containing "this compound" at various concentrations in the lower chambers.
-
Add the isolated cells to the upper chambers.
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 1-2 hours).
-
Known chemoattractants like fMLP can be used as controls.
-
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Compare the number of migrated cells in response to "this compound" between WT and FPR2-/- groups. A loss of chemotactic activity in FPR2-/- cells confirms the involvement of the receptor.
In Vivo Model of Peritonitis
Objective: To evaluate the anti-inflammatory (or pro-inflammatory) effect of "this compound" in a live animal model and confirm its FPR2-dependency.
Methodology:
-
Animal Groups: Use age- and sex-matched wild-type (WT) and FPR2-/- mice.
-
Induction of Inflammation: Induce sterile peritonitis by intraperitoneal (i.p.) injection of an inflammatory stimulus, such as zymosan or thioglycollate.
-
Agonist Administration: Administer "this compound" (or vehicle control) systemically (e.g., intravenously or i.p.) before or after the inflammatory challenge, depending on the experimental design (prophylactic or therapeutic).
-
Leukocyte Recruitment Analysis:
-
At a specific time point after the inflammatory stimulus (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with PBS.
-
Collect the lavage fluid and determine the total number of recruited leukocytes (e.g., using a hemocytometer).
-
Perform flow cytometry on the lavage cells to quantify specific immune cell populations, such as neutrophils (Ly-6G+) and macrophages (F4/80+).
-
-
Data Analysis: Compare the number and type of recruited immune cells in the peritoneal cavity between vehicle-treated and agonist-treated groups for both WT and FPR2-/- mice. If "this compound" has anti-inflammatory effects, it should reduce leukocyte recruitment in WT mice but have little to no effect in FPR2-/- mice.
Visualizing Pathways and Workflows
FPR2 Signaling Pathway
Upon agonist binding, FPR2, a Gi-protein coupled receptor, initiates a cascade of intracellular events. The dissociation of the G-protein subunits leads to the activation of multiple downstream effectors, including Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Concurrently, FPR2 activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) cascades (including ERK, p38, and JNK), ultimately modulating cellular responses like chemotaxis, phagocytosis, and cytokine production.
Caption: Simplified FPR2 signaling cascade.
Experimental Workflow for On-Target Validation
The logical flow for validating an FPR2 agonist involves parallel experiments on wild-type and FPR2 knockout systems. The absence of a response in the knockout system is the key indicator of on-target activity.
Caption: Workflow for validating FPR2 agonist on-target activity.
References
- 1. mdpi.com [mdpi.com]
- 2. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Potency of FPR2 Agonist 2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-species potency of the ureidopropanamide-based Formyl Peptide Receptor 2 (FPR2) agonist, designated as Agonist 2, between human and mouse models. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways and workflows.
Quantitative Data Summary
The potency of FPR2 agonists can vary between species, a critical consideration for the translation of preclinical research to clinical applications. Below is a summary of the available data on the potency of Agonist 2 and a closely related analogue in human and mouse cell systems. Agonist 2, also known as MR39, has been evaluated for its activity on human FPR2. For a direct human versus mouse comparison, data from a structurally similar ureidopropanamide compound, (S)-9a, is included.
| Compound | Species | Cell System | Assay Type | Potency (EC50) | Reference |
| Agonist 2 (MR39) | Human | FPR2-transfected HL-60 cells | Calcium Mobilization | Submicromolar | [1] |
| Agonist 2 (MR39) | Mouse | Microglial N9 cells | Anti-inflammatory activity | - | [1][2] |
| (S)-9a | Human | Neutrophils | Calcium Mobilization | 0.044 µM | [3] |
| (S)-9a | Murine | Neutrophils | Calcium Mobilization | Potent Agonist Properties | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the potency and efficacy of FPR2 agonists.
Calcium Mobilization Assay
This assay is a primary method for determining the potency of G-protein coupled receptor (GPCR) agonists, such as those for FPR2, by measuring the transient increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the concentration-dependent stimulation of intracellular calcium release by an FPR2 agonist.
Materials:
-
FPR2-expressing cells (e.g., CHO-K1 or HL-60 cells stably transfected with human or mouse FPR2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with HEPES)
-
FPR2 agonist (test compound)
-
Reference FPR2 agonist (e.g., WKYMVm)
-
Microplate reader with fluorescence detection and automated injection capabilities
Procedure:
-
Cell Culture: Culture the FPR2-expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for a specified time (typically 30-60 minutes).
-
Compound Preparation: Prepare serial dilutions of the test and reference FPR2 agonists in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into the microplate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's automated injector to add the different concentrations of the agonist to the wells.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over a period of time (e.g., 1-3 minutes) to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an agonist to induce the directional migration of neutrophils, a key physiological response mediated by FPR2 activation.
Objective: To quantify the chemotactic response of neutrophils to a gradient of an FPR2 agonist.
Materials:
-
Freshly isolated human or murine neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with a 3-5 µm pore size membrane)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
FPR2 agonist (test compound)
-
Chemoattractant (positive control, e.g., LTB4 or fMLP)
-
Cell staining and counting reagents
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse whole blood using density gradient centrifugation.
-
Chamber Setup: Place the chemotaxis chamber inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add the assay medium containing different concentrations of the FPR2 agonist to the lower chamber. Add medium alone to the negative control wells.
-
Cell Seeding: Resuspend the isolated neutrophils in the assay medium and add them to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 1-2 hours).
-
Cell Quantification: After incubation, remove the inserts. The migrated cells in the lower chamber can be collected and counted using a hemocytometer or a cell counter. Alternatively, the non-migrated cells on top of the membrane can be wiped away, and the migrated cells on the bottom of the membrane can be fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration. The chemotactic index can be calculated as the fold increase in cell migration in response to the agonist compared to the spontaneous migration (medium alone).
Visualizations
FPR2 Signaling Pathway
Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. This diagram illustrates the key components of this pathway.
Caption: FPR2 signaling cascade upon agonist binding.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the sequential steps involved in performing a calcium mobilization assay to determine agonist potency.
Caption: Workflow for the calcium mobilization assay.
Logical Relationship: Cross-Species Potency Evaluation
This diagram illustrates the logical flow for comparing the potency of an FPR2 agonist between human and mouse systems.
Caption: Evaluating cross-species agonist potency.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel Synthetic FPR2 Agonists in Preclinical Arthritis Models
A detailed analysis of emerging therapeutic agents targeting the Formyl Peptide Receptor 2 (FPR2) for the treatment of rheumatoid arthritis, presenting comparative efficacy data and experimental methodologies.
The resolution of inflammation is a critical process in maintaining tissue homeostasis, and its dysregulation is a hallmark of chronic inflammatory diseases such as rheumatoid arthritis (RA). The N-formyl peptide receptor 2 (FPR2), a G-protein-coupled receptor, has emerged as a key player in mediating pro-resolving and anti-inflammatory pathways.[1][2] Activation of FPR2 by endogenous ligands like Annexin A1 and Lipoxin A4, or by synthetic agonists, has shown therapeutic potential in various inflammatory conditions.[3][4][5] This guide provides a head-to-head comparison of several novel synthetic FPR2 agonists that have been evaluated in preclinical models of arthritis, offering insights for researchers and drug development professionals.
Comparative Efficacy of Novel FPR2 Agonists
A summary of the in vivo efficacy of various novel synthetic FPR2 agonists from different studies is presented below. It is important to note that these studies were not conducted in a single head-to-head trial, and thus experimental conditions such as the specific arthritis model, dosing regimen, and outcome measures may vary.
| Agonist | Class / Type | Arthritis Model | Key Efficacy Outcomes | Reference |
| BMS-986235 | Small molecule | K/BxN serum transfer-induced arthritis (STIA) with high homocysteine | - Prevented cardiac diastolic dysfunction- Restored lung compliance- Reduced neutrophil infiltration and fibroblast activation in the heart- Attenuated monocyte and macrophage numbers in the lung | |
| Compound 43 | Small molecule (dual FPR1/2 agonist) | K/BxN serum transfer-induced arthritis (STIA) | - Reduced clinical arthritis scores and paw swelling at 30 mg/kg- Suppressed osteoclastogenesis and inflammatory cytokine release | |
| STIA with high homocysteine | - Protected the heart but worsened lung pathology | |||
| AMC3 (2a) | Pyridinone derivative | Adjuvant-induced arthritis (AIA) in rats | - Increased pain threshold- Showed significant antioxidant effects in vitro | |
| Scolopendrasin IX | Peptide | K/BxN serum transfer-induced arthritis (STIA) | - Significantly decreased paw thickness and clinical arthritis scores- Ameliorated joint destruction | |
| Novacell Peptide (P1) | Peptide | Complete Freund's adjuvant (CFA)-induced arthritis in mice | - Decreased arthritis score- Reduced LPS-induced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17a) |
Detailed Experimental Protocols
The following are detailed methodologies for the key experimental arthritis models cited in the studies of these novel FPR2 agonists.
K/BxN Serum Transfer-Induced Arthritis (STIA) Model:
This model induces a rapid and synchronous onset of arthritis, which is dependent on autoantibodies.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Arthritis is induced by intraperitoneal injections of K/BxN serum at day 0 and day 2.
-
Disease Evaluation: The severity of arthritis is monitored daily by measuring paw thickness using calipers and assigning a clinical score. The clinical scoring is typically based on the extent of swelling and redness in each paw.
-
Drug Administration: The FPR2 agonist or vehicle is administered, for example, daily for a specified period (e.g., 4 days) either before or after the onset of clinical signs of arthritis.
-
Outcome Measures: In addition to clinical scores and paw swelling, analysis can include histopathology of the joints to assess inflammation, cartilage damage, and bone erosion. Levels of inflammatory cytokines and osteoclast-associated genes in the synovial tissue can also be quantified.
Adjuvant-Induced Arthritis (AIA) Model:
The AIA model is a well-established model of chronic inflammation and is particularly useful for studying the mechanisms of T-cell-mediated autoimmunity.
-
Animals: Susceptible rat strains like Lewis or Sprague-Dawley are often used.
-
Induction: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a footpad.
-
Disease Evaluation: The development of arthritis is typically observed around day 12 to 14 post-injection and can persist for several weeks. Disease severity is assessed by visual scoring of paw inflammation and measurement of paw volume or thickness.
-
Drug Administration: The test compounds are usually administered orally or via injection daily, starting from the day of adjuvant injection or after the onset of arthritis.
-
Outcome Measures: Efficacy is determined by the reduction in arthritis scores, paw swelling, and pain hypersensitivity. Histological examination of the joints is also performed to evaluate synovial inflammation and joint destruction.
Signaling Pathways and Experimental Workflow
FPR2 Signaling in Arthritis
Activation of FPR2 by an agonist initiates a signaling cascade that generally leads to the resolution of inflammation. This involves the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory and pro-resolving processes.
Caption: FPR2 activation by a synthetic agonist triggers intracellular signaling pathways, such as PI3K/Akt and ERK, which in turn inhibit the pro-inflammatory NF-κB pathway, leading to reduced cytokine production and osteoclastogenesis, and promoting the resolution of inflammation.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel synthetic FPR2 agonist in an arthritis model typically follows a standardized workflow.
References
- 1. Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel FPR2 Agonists: ACT-389949 and BMS-986235
For Researchers, Scientists, and Drug Development Professionals
The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a compelling therapeutic target for a spectrum of inflammatory diseases due to its dual role in both instigating and resolving inflammation. The therapeutic outcome of targeting FPR2 is critically dependent on the specific signaling pathways activated by its agonists. This guide provides a detailed pharmacokinetic (PK) and pharmacodynamic (PD) comparison of two novel small-molecule FPR2 agonists, ACT-389949 and BMS-986235, which have been subjects of recent clinical and preclinical investigation.
Pharmacokinetic Profile Comparison
A clear understanding of the pharmacokinetic properties of these agonists is fundamental to designing effective therapeutic regimens. The following table summarizes the available PK parameters for ACT-389949 in humans and BMS-986235 in a preclinical mouse model.
| Parameter | ACT-389949 (Human) | BMS-986235 (Mouse) |
| Tmax (Time to Maximum Concentration) | ~2 hours[1] | - |
| Terminal Half-life (T½) | 29.3 hours[1] | 0.68 hours[2] |
| Cmax (Maximum Concentration) | - | 160 nmol/L (at 1 mg/kg, p.o.)[2] |
| AUC0-inf (Area Under the Curve) | - | 120 nmol/L·h (at 1 mg/kg, p.o.)[2] |
| Bioavailability (BA) | - | 24% (at 1 mg/kg, p.o.) |
| Accumulation | Exposure increased by 111% after multiple doses | - |
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of FPR2 agonists are multifaceted, encompassing cellular responses such as chemotaxis, calcium mobilization, and the recruitment of β-arrestin, which can lead to receptor desensitization. This section compares the in vitro and in vivo PD properties of ACT-389949 and BMS-986235.
| Parameter | ACT-389949 | BMS-986235 |
| hFPR2 EC50 | - | 0.41 nM |
| mFPR2 EC50 | - | 3.4 nM |
| NADPH Oxidase Activation EC50 (in neutrophils) | ~10 nM | - |
| FPR2/ALX Internalization EC50 (in monocytes) | 3 nM | - |
| β-Arrestin Recruitment | Potent recruitment, leading to rapid receptor internalization and desensitization | Less potent β-arrestin recruitment, leading to effective receptor recycling |
| Neutrophil Chemotaxis | Induces neutrophil chemotaxis | Inhibits neutrophil chemotaxis |
| Macrophage Phagocytosis | - | Stimulates macrophage phagocytosis |
| In Vivo Effects | Transient reduction in circulating granulocytes, which was abolished with chronic dosing | Sustained, though blunted, reduction in circulating granulocytes with chronic dosing |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the FPR2 signaling cascade and a typical experimental workflow for assessing agonist-induced neutrophil chemotaxis.
Caption: FPR2 signaling cascade upon agonist binding.
Caption: Experimental workflow for neutrophil chemotaxis assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FPR2 activation.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation.
-
Assay Procedure: The dye-loaded cells are washed and resuspended in a buffered salt solution. The cell suspension is then placed in a fluorometer cuvette.
-
Data Acquisition: Baseline fluorescence is recorded before the addition of the FPR2 agonist. Upon agonist addition, changes in fluorescence intensity are monitored over time at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 509 nm.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The magnitude of the peak response is used to determine the agonist's potency (EC50).
Neutrophil Chemotaxis Assay
This assay quantifies the directed migration of neutrophils in response to a chemoattractant gradient.
-
Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane filter (e.g., 3 µm pores) is used. The lower chamber is filled with a buffer containing various concentrations of the FPR2 agonist.
-
Cell Seeding: A suspension of isolated human neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C for approximately 90 minutes to allow for cell migration through the filter towards the agonist gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 for chemotaxis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FPR2, a key event in receptor desensitization and internalization.
-
Cell Line: A cell line (e.g., CHO-K1) stably co-expressing FPR2 fused to a tag (e.g., ProLink) and β-arrestin fused to an enzyme acceptor is used.
-
Assay Principle: Agonist binding to FPR2 induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two fusion tags into close proximity, resulting in a measurable signal (e.g., enzyme complementation leading to a luminescent or fluorescent readout).
-
Procedure: The cells are plated in a microplate and incubated. The FPR2 agonist is then added to the wells.
-
Signal Detection: After an incubation period, a substrate is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the agonist's potency (EC50) and efficacy for β-arrestin recruitment.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling FPR2 Agonist 2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Formyl Peptide Receptor 2 (FPR2) agonists. This guide provides essential, immediate safety and logistical information for handling FPR2 agonist 2, including detailed operational and disposal plans to foster a secure and efficient research environment.
Immediate Safety and Handling Protocols
When working with this compound, a ureidopropanamide-based compound, adherence to strict safety protocols is crucial to minimize exposure and ensure personnel safety. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling this compound must wear the following:
-
Eye Protection: Chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: Handling of the solid compound or concentrated solutions that may produce aerosols should be conducted in a certified chemical fume hood to prevent inhalation.
Handling Procedures:
-
Work Area: All manipulations of this compound, including weighing, reconstitution, and dilutions, should be performed within a designated area, preferably a chemical fume hood.
-
Avoid Contamination: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.[1]
| Parameter | Value |
| EC50 for FPR2 | 0.13 µM |
| EC50 for FPR1 | 1.1 µM |
| Storage (Solid) | -20°C (1 month) or -80°C (6 months) |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Detailed methodologies are critical for reproducible and safe experimentation. The following protocols are based on established in vitro studies involving FPR2 agonists.
Preparation of Stock Solutions
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Reconstitution: Dissolve the solid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
In Vitro Cell-Based Assay: Calcium Mobilization
This protocol outlines a common method for assessing the agonist activity of this compound by measuring intracellular calcium mobilization in a cell line expressing FPR2.
-
Cell Culture: Culture human promyelocytic leukemia (HL-60) cells stably transfected with human FPR2 in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Loading: Harvest the cells and resuspend them in a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Incubate to allow for dye loading.
-
Treatment: Aliquot the dye-loaded cells into a 96-well plate. Add varying concentrations of this compound to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader to detect changes in intracellular calcium levels.
Visualizing Key Processes
To aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
